molecular formula C39H37ClF4N6O6S B10861018 (S,R)-S63845

(S,R)-S63845

Número de catálogo: B10861018
Peso molecular: 829.3 g/mol
Clave InChI: ZFBHXVOCZBPADE-PMERELPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R)-S63845 is a useful research compound. Its molecular formula is C39H37ClF4N6O6S and its molecular weight is 829.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBHXVOCZBPADE-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37ClF4N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the (S,R)-S63845 Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (BCL-2) family, whose overexpression is a key driver of tumorigenesis and a common mechanism of resistance to conventional anticancer therapies.[1][2] (S,R)-S63845 is a potent and highly selective small-molecule inhibitor of MCL-1.[3][4] This document provides a detailed overview of the mechanism by which S63845 induces apoptosis. It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic effector proteins BAX and BAK.[3][5] This liberation of BAX and BAK leads to their oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), and activation of the intrinsic caspase-dependent apoptotic pathway.[3][6][7] This guide summarizes the binding affinities, cellular activities, and key experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction

The BCL-2 family of proteins governs the intrinsic apoptotic pathway, with a balance between pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BAX, BAK, BIM, PUMA, NOXA) determining cell fate.[1][8] In many cancers, MCL-1 is overexpressed, sequestering BAX and BAK to prevent apoptosis and promote cell survival.[2][9]

S63845 functions as a BH3 mimetic, structurally mimicking the BH3 domain of pro-apoptotic proteins.[5] Its core mechanism involves:

  • High-Affinity Binding: S63845 binds directly and with high affinity to the hydrophobic BH3-binding groove on the MCL-1 protein.[3][10]

  • Displacement of Pro-Apoptotic Effectors: This binding competitively displaces previously sequestered BAX and BAK proteins from MCL-1.[3][5]

  • Activation of BAX/BAK: Once liberated, BAX and BAK undergo conformational changes, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane.[1][9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, disrupting its integrity.[6]

  • Apoptosome Formation and Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates (e.g., PARP) and the execution of apoptosis.[6][11]

This targeted induction of apoptosis is potent in cancer cells that are specifically dependent on MCL-1 for their survival.[5][6]

Visualization of S63845 Signaling Pathway

The following diagram illustrates the molecular cascade initiated by S63845.

S63845_Mechanism cluster_MCL1 MCL-1 Dependent Cancer Cell (Survival) cluster_Inhibition S63845 Intervention cluster_Apoptosis Apoptotic Cascade MCL1 MCL-1 (Pro-Survival) BAK BAK MCL1->BAK Sequesters BAK_free Free BAK/BAX BAK->BAK_free Released S63845 S63845 (BH3 Mimetic) S63845->MCL1 Inhibits Mito Mitochondrion BAK_free->Mito Oligomerizes & Permeabilizes Membrane CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: S63845 inhibits MCL-1, releasing BAK/BAX to trigger mitochondrial apoptosis.

Quantitative Data

The efficacy and selectivity of S63845 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins

This table summarizes the high-affinity and selective binding of S63845 to human MCL-1 compared to other pro-survival BCL-2 family members.

Target ProteinBinding Affinity (Kd)MethodReference
Human MCL-1 0.19 nM Surface Plasmon Resonance (SPR)[5][6][10][12]
Human BCL-2No Discernible BindingNot Applicable[5][6]
Human BCL-XLNo Discernible BindingNot Applicable[5][6]

Kd (Dissociation Constant): A lower value indicates higher binding affinity.

Table 2: Cellular Activity of S63845 in Hematological Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for S63845 in various cancer cell lines, demonstrating its potent cytotoxic effects in MCL-1-dependent models.

Cell LineCancer TypeMCL-1 DependenceIC50 (nM)Reference
H929Multiple MyelomaHigh~100[5][11]
MOLP-8Multiple MyelomaHigh< 100[5]
U-2946B-cell LymphomaHigh~100[11]
MV-4-11Acute Myeloid LeukemiaHigh< 100[5]
MOLM-13Acute Myeloid LeukemiaHigh< 100[5]
HL-60Acute Myeloid LeukemiaHigh4-233[12][13]
ML-1Acute Myeloid LeukemiaHigh4-233[12][13]
RS4;11B-cell LeukemiaBCL-2 Dependent> 10,000[7]

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The mechanism of S63845 was elucidated using a combination of biochemical, cellular, and imaging techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to demonstrate that S63845 disrupts the interaction between MCL-1 and its binding partners like BAK.[3][14]

Objective: To verify that S63845 treatment leads to the dissociation of pro-apoptotic proteins from MCL-1 in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture MCL-1-dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with a specified concentration of S63845 (e.g., 1 µM) or DMSO (vehicle control) for a defined period (e.g., 4 hours).[6]

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to MCL-1 overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL-1 and pro-apoptotic proteins (e.g., BAK, BAX).[3] A decrease in the amount of BAK co-precipitated with MCL-1 in S63845-treated samples compared to the control indicates disruption of the interaction.

Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by S63845.[14][15]

Objective: To measure the percentage of cells undergoing early and late apoptosis following S63845 treatment.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., H929) in 6-well plates and allow them to adhere or stabilize. Treat with various concentrations of S63845 for a specified time (e.g., 4-24 hours).[11] Include both untreated and vehicle (DMSO) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect them. For suspension cells, collect them directly. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (cell membrane is compromised).

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of S63845 on apoptosis induction.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating the apoptotic activity of an MCL-1 inhibitor like S63845.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_results Data Analysis & Interpretation b1 Binding Affinity Assay (e.g., SPR, HTRF) b2 Quantify Kd for MCL-1, BCL-2, BCL-XL b1->b2 Yields r4 Conclusion: Potent & Selective On-Target Activity c1 Treat MCL-1 Dependent Cancer Cell Lines c2 Cell Viability Assay (e.g., CellTiter-Glo) c1->c2 c3 Apoptosis Assay (Annexin V / PI Flow Cytometry) c1->c3 c4 Mechanism Validation (Co-IP & Western Blot) c1->c4 r1 Determine IC50 Values c2->r1 r2 Quantify Apoptotic Cells c3->r2 r3 Confirm Disruption of MCL-1:BAK Interaction c4->r3 r1->r4 r2->r4 r3->r4

Caption: Workflow for characterizing S63845 from biochemical binding to cellular effects.

Conclusion

This compound is a highly potent and specific MCL-1 inhibitor that effectively triggers the intrinsic apoptotic pathway in MCL-1-dependent cancer cells. Its mechanism, centered on the direct inhibition of MCL-1's pro-survival function, has been robustly validated through extensive biochemical and cellular studies. The data confirm its role as a BH3 mimetic that liberates BAX and BAK, leading to caspase-mediated cell death. This targeted approach underscores the therapeutic potential of MCL-1 inhibition and provides a strong rationale for its continued investigation in relevant cancer models.[4][7]

References

The Discovery and Development of S63845: A Potent and Selective MCL1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of this family, has emerged as a critical survival factor for numerous hematological malignancies and solid tumors. Its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies. Consequently, the development of small molecule inhibitors that directly target MCL1 has been a significant focus in oncology drug discovery.

This technical guide details the discovery and development of S63845, a first-in-class, potent, and selective small molecule inhibitor of MCL1. S63845 binds with high affinity to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic cascade.[1] This document provides a comprehensive overview of the preclinical data, key experimental methodologies, and the underlying signaling pathways relevant to the action of S63845.

Data Presentation

Binding Affinity and Selectivity of S63845

S63845 was designed to selectively bind to the BH3-binding groove of human MCL1. Its high affinity and selectivity were determined using biophysical assays such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).[2] The compound exhibits a dissociation constant (Kd) of 0.19 nM for human MCL1, with no significant binding to other BCL-2 family members like BCL-2 and BCL-xL, highlighting its remarkable specificity.[3][4]

Target ProteinBinding Affinity (Kd/Ki)MethodReference
Human MCL1 Kd = 0.19 nM SPR[3][4]
Human MCL1 Ki < 1.2 nM FP[3]
Human BCL-2No discernible bindingFP/SPR[4]
Human BCL-xLNo discernible bindingFP/SPR[4]

Table 1: Binding Affinity and Selectivity of S63845 for BCL-2 Family Proteins.

In Vitro Efficacy of S63845 in Hematological Cancer Cell Lines

The cytotoxic activity of S63845 has been evaluated across a broad panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent, single-agent efficacy in cell lines dependent on MCL1 for survival.

Multiple Myeloma (MM)

Cell LineIC50 (µM)Sensitivity ClassificationReference
H929< 0.1Highly Sensitive[3]
AMO1< 0.1Highly Sensitive[3]
15 other MM lines< 0.1Highly Sensitive[5]
6 MM lines0.1 - 1.0Moderately Sensitive[3][5]
2 MM lines> 1.0Insensitive[3][5]

Table 2: In Vitro Efficacy of S63845 in Multiple Myeloma Cell Lines.

Acute Myeloid Leukemia (AML)

Cell LineIC50 (nM)Reference
MOLM-134[3]
MV4-11233[3]
NB490.2[6]
KG1>100[6]
KG1A1863.2[6]
Panel of 8 AML lines4 - 233[3]

Table 3: In Vitro Efficacy of S63845 in Acute Myeloid Leukemia Cell Lines.

Lymphoma and Chronic Myeloid Leukemia (CML)

Cell Line TypeIC50 (µM)Sensitivity ClassificationReference
5 Lymphoma/CML lines< 0.1Highly Sensitive[3]
3 Lymphoma/CML lines0.1 - 1.0Moderately Sensitive[3]
3 Lymphoma/CML lines> 1.0Insensitive[3]
Eµ-Myc Mouse Lymphoma0.161 - 0.282Sensitive[5]
T-ALL cell lines (e.g., MOLT-3, RPMI-8402)as low as 0.01Highly Sensitive[7]

Table 4: In Vitro Efficacy of S63845 in Lymphoma and CML Cell Lines.

Mandatory Visualization

MCL1_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Apoptotic Stimuli MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibition Apoptosis Apoptosis BAX_BAK->Apoptosis Initiation BH3_only BH3-only proteins (e.g., BIM, PUMA, NOXA) BH3_only->MCL1 Inhibition S63845 S63845 S63845->MCL1 Inhibition

Caption: MCL1-Mediated Apoptosis Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Binding Affinity & Selectivity (FP, SPR) Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Binding_Assay->Cell_Viability Mechanism_of_Action Mechanism of Action (IP, Western Blot) Cell_Viability->Mechanism_of_Action Xenograft Xenograft Models (e.g., MM, AML) Mechanism_of_Action->Xenograft Efficacy Anti-tumor Efficacy Xenograft->Efficacy Tolerability Tolerability Assessment Efficacy->Tolerability End Preclinical Candidate Tolerability->End Start S63845 Discovery Start->Binding_Assay

Caption: Experimental Workflow for S63845 Characterization.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from the BH3-binding groove of MCL1. The displacement results in a decrease in the polarization of the emitted light.

Detailed Methodology (Representative Protocol):

  • Reagents:

    • Recombinant human MCL1 protein.

    • Fluorescently labeled BH3 peptide (e.g., from BIM or NOXA).

    • Assay buffer: Phosphate-buffered saline (PBS), 0.01% Tween-20.

    • S63845 serially diluted in DMSO.

  • Procedure:

    • Prepare a master mix of recombinant MCL1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations are optimized to achieve a stable and robust fluorescence polarization signal.

    • In a 384-well black plate, add the serially diluted S63845.

    • Add the MCL1/peptide master mix to each well.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein (B123965) label).

    • The data is analyzed to calculate the IC50 value, which is then converted to a Ki value.

Surface Plasmon Resonance (SPR) Binding Assay

Principle: SPR is a label-free technique that measures the real-time binding kinetics and affinity of an inhibitor to its target protein immobilized on a sensor chip.

Detailed Methodology (Representative Protocol):

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Recombinant human MCL1 protein.

    • Immobilization buffer: 10 mM sodium acetate, pH 5.0.

    • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • S63845 serially diluted in running buffer.

    • Amine coupling kit (EDC, NHS, ethanolamine).

  • Procedure:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the MCL1 protein onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • Inject a series of concentrations of S63845 over the sensor surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Cell Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Detailed Methodology:

  • Materials:

    • Cancer cell lines of interest.

    • Opaque-walled 96- or 384-well plates.

    • S63845 serially diluted in culture medium.

    • CellTiter-Glo® Reagent (Promega).

  • Procedure:

    • Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serially diluted S63845 for a specified period (e.g., 48 or 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • The data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.[5]

Co-Immunoprecipitation and Western Blotting

Principle: This technique is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BAK, BAX) in a cellular context.

Detailed Methodology (Representative Protocol):

  • Cell Treatment and Lysis:

    • Treat cells (e.g., HeLa or a relevant cancer cell line) with increasing concentrations of S63845 for a specified time (e.g., 4 hours).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody against MCL1 (or a tagged version of the protein) overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with primary antibodies against MCL1, BAK, and BAX.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

Principle: To evaluate the anti-tumor efficacy and tolerability of S63845 in a living organism, human cancer cell lines are implanted into immunocompromised mice to form tumors.

Detailed Methodology (Representative Protocol for Multiple Myeloma Xenograft):

  • Animal Model:

    • Immunocompromised mice (e.g., SCID or NOD/SCID).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human multiple myeloma cells (e.g., H929 or AMO1) into the flank of the mice.[3]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer S63845 intravenously at various doses (e.g., 6.25, 12.5, 25 mg/kg) on a defined schedule (e.g., daily for 5 days, or weekly).[3][5]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[3]

Conclusion

S63845 represents a significant advancement in the targeted therapy of cancers dependent on MCL1 for survival. Its high potency and selectivity, demonstrated through a rigorous preclinical evaluation pipeline, have established it as a valuable tool for both basic research and clinical development. The data and methodologies presented in this guide provide a comprehensive technical overview for scientists and researchers working in the field of apoptosis and cancer drug discovery. The potent anti-tumor activity of S63845 in various hematological cancer models underscores the therapeutic potential of MCL1 inhibition.[1]

References

The Potent and Selective Binding of (S,R)-S63845 to Human MCL1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity and selectivity of the novel inhibitor (S,R)-S63845 for its target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Overexpression of MCL1 is a key survival mechanism for many cancers, making it a critical target for therapeutic intervention. This compound has emerged as a highly potent and selective small molecule inhibitor, demonstrating significant promise in preclinical studies.[1][2] This document summarizes the quantitative binding data, outlines the experimental methodologies used for its characterization, and illustrates the underlying principles and workflows.

Core Data Presentation: Binding Affinity of this compound

This compound binds to the BH3-binding groove of human MCL1 with sub-nanomolar affinity, distinguishing it as a highly potent inhibitor.[2][3] Its selectivity for MCL1 over other BCL-2 family members, such as BCL-2 and BCL-XL, is a critical feature, promising a wider therapeutic window and reduced off-target effects. The binding affinities have been determined using various biophysical techniques, with the key quantitative data summarized below.

Target ProteinLigandAssay MethodAffinity Constant (Kd)Inhibition Constant (Ki)Reference
Human MCL1This compoundSurface Plasmon Resonance (SPR)0.19 nMNot Reported[3][4][5]
Human MCL1This compoundFluorescence Polarization (FP)Not Reported< 1.2 nM[5]
Human BCL-2This compoundFluorescence Polarization (FP)Not Reported> 10,000 nM[2]
Human BCL-XLThis compoundFluorescence Polarization (FP)Not Reported> 10,000 nM[2]

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the MCL1 protein.[2] This groove is the natural binding site for pro-apoptotic proteins like BAK and BAX. By occupying this site, S63845 prevents MCL1 from sequestering and inactivating these pro-apoptotic effectors. The released BAK and BAX are then free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5][6]

Mechanism of S63845-Induced Apoptosis cluster_0 Normal State (Survival) cluster_1 Inhibited State (Apoptosis) MCL1 MCL1 BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters Apoptosis_Blocked Apoptosis Blocked S63845 S63845 MCL1_i MCL1 S63845->MCL1_i Binds & Inhibits BAK_BAX_f Free BAK / BAX MCL1_i->BAK_BAX_f Releases MOMP MOMP BAK_BAX_f->MOMP Induces Apoptosis_Triggered Apoptosis Triggered MOMP->Apoptosis_Triggered Leads to General Workflow for Binding Affinity Determination start Start: Hypothesis (Compound binds Target) reagents Reagent Preparation - Recombinant Protein (MCL1) - Compound (S63845) - Labeled Probe (for FP) - Buffers start->reagents spr Surface Plasmon Resonance (SPR) reagents->spr Primary Assay fp Fluorescence Polarization (FP) reagents->fp Orthogonal Assay spr_steps 1. Immobilize MCL1 2. Inject S63845 Series 3. Measure Response spr->spr_steps fp_steps 1. Mix MCL1, Probe, S63845 2. Incubate to Equilibrium 3. Measure Polarization fp->fp_steps analysis Data Analysis spr_steps->analysis fp_steps->analysis kd_calc Calculate Kd (ka, kd) analysis->kd_calc from SPR ki_calc Calculate IC50 -> Ki (Cheng-Prusoff) analysis->ki_calc from FP result Result: Quantitative Binding Affinity kd_calc->result ki_calc->result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (S,R)-S63845 in BAX/BAK-Dependent Cell Death

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer.[1][2] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic mitochondrial apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals.[3] Myeloid cell leukemia 1 (MCL-1), a pro-survival member of this family, is frequently overexpressed in a wide range of hematological and solid tumors, contributing to tumor development, progression, and resistance to therapy.[1][3][4][5] this compound has emerged as a potent and highly selective small-molecule inhibitor of MCL-1, offering a powerful tool to investigate the intricacies of apoptosis and a promising therapeutic agent.[1][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of S63845, focusing on its critical role in initiating BAX/BAK-dependent cell death.

Mechanism of Action: Triggering the Apoptotic Cascade

This compound functions as a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, NOXA).[4] It is designed to fit with high affinity and specificity into the BH3-binding groove on the surface of the MCL-1 protein.[1][2][4]

In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer).[1][4][7] This sequestration prevents BAX and BAK from activating and oligomerizing, thereby inhibiting apoptosis.

The binding of S63845 to MCL-1 competitively displaces BAX and BAK, liberating them from MCL-1's inhibitory grasp.[1][4][8] Once freed, BAX and BAK undergo a conformational change, leading to their activation and subsequent homo-oligomerization at the mitochondrial outer membrane (MOM).[7][9] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return in the apoptotic cascade.[7][10] MOMP leads to the release of apoptogenic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7][8][10] Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8][10][11] The entire process is strictly dependent on the presence of BAX and/or BAK, as cells lacking both proteins are resistant to S63845-induced apoptosis.[1][4][8]

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion BAX_BAK_inactive BAX / BAK (Inactive) BAX_BAK_active BAX / BAK (Active Oligomers) BAX_BAK_inactive->BAX_BAK_active Activation & Oligomerization MCL1 MCL-1 MCL1->BAX_BAK_inactive Sequesters MOMP MOMP BAX_BAK_active->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Caspase_Cascade Caspase Cascade Activation CytoC->Caspase_Cascade Activates S63845 S63845 S63845->MCL1 Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Figure 1: S63845 signaling pathway in BAX/BAK-dependent apoptosis.

Data Presentation

Binding Affinity and Selectivity

S63845 demonstrates exceptional potency for human MCL-1 and remarkable selectivity over other pro-survival BCL-2 family members. This high selectivity minimizes off-target effects, a critical attribute for a therapeutic agent.

CompoundTarget ProteinBinding Affinity (Kd or Ki, nM)Assay Method
S63845 Human MCL-1 0.19 Kd
S63845Human BCL-2No discernible binding-
S63845Human BCL-xLNo discernible binding-

Table 1: Binding affinity of S63845. Data compiled from multiple sources.[4][6][7][11]

Cellular Potency in Cancer Cell Lines

The efficacy of S63845 is most pronounced in cancer cell lines that are highly dependent on MCL-1 for survival. The half-maximal inhibitory concentration (IC50) values are typically in the sub-micromolar range for these sensitive lines.

Cell LineCancer TypeS63845 IC50 (µM)
H929Multiple Myeloma< 0.1
AMO1Multiple Myeloma< 0.1
U-2946Lymphoma~0.1
MOLT-3T-cell Acute Lymphoblastic LeukemiaSubmicromolar
RPMI-8402T-cell Acute Lymphoblastic LeukemiaSubmicromolar
Eµ-Myc LymphomaMouse LymphomaVaries (sensitive)

Table 2: In vitro potency of S63845 in various hematological cancer cell lines. Data is representative of findings from multiple studies.[10][12][13]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantitatively measure the binding affinity of S63845 to MCL-1 by assessing its ability to disrupt the interaction between MCL-1 and a fluorescently labeled BH3 peptide.[14]

  • Principle: A Terbium (Tb)-labeled MCL-1 protein (donor fluorophore) and a dye-labeled BH3 peptide (e.g., from BIM or NOXA; acceptor) are brought into proximity through binding.[14] Excitation of the donor results in energy transfer (FRET) to the acceptor. S63845 competes with the BH3 peptide for binding to MCL-1, disrupting FRET in a concentration-dependent manner.[14]

  • Materials:

    • Recombinant Tb-labeled human MCL-1 protein.

    • Fluorescently dye-labeled BH3 peptide.

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

    • S63845 serially diluted in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader capable of TR-FRET measurements.

  • Procedure:

    • Prepare a master mix of Tb-MCL-1 and dye-labeled BH3 peptide in assay buffer.

    • Dispense the master mix into the wells of a 384-well plate.

    • Add serially diluted S63845 or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission measured at wavelengths for both donor and acceptor).

    • Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents 1. Prepare Reagents: - Tb-MCL-1 (Donor) - Dye-BH3 (Acceptor) - S63845 Dilutions mix 2. Mix Tb-MCL-1 + Dye-BH3 in 384-well plate reagents->mix add_inhibitor 3. Add S63845 or Vehicle Control mix->add_inhibitor incubate 4. Incubate at RT (e.g., 2 hours) add_inhibitor->incubate read_plate 5. Read TR-FRET Signal in Plate Reader incubate->read_plate analyze 6. Calculate Emission Ratio & Determine IC50/Ki read_plate->analyze

Figure 2: Experimental workflow for a TR-FRET binding assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to demonstrate that S63845 disrupts the physical interaction between MCL-1 and its binding partners (BAX, BAK) within the cell.[11]

  • Principle: An antibody against a tagged or endogenous protein (e.g., MCL-1) is used to pull down that protein and its binding partners from a cell lysate. The resulting immunoprecipitate is then analyzed by Western blotting to detect the presence or absence of the interacting proteins.

  • Procedure:

    • Culture MCL-1-dependent cells (e.g., HeLa or H929).[11]

    • Treat cells with increasing concentrations of S63845 or a vehicle control for a specified time (e.g., 4 hours).[11]

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Incubate the clarified lysates with an anti-MCL-1 antibody (or an anti-tag antibody if using overexpressed tagged protein) overnight at 4°C.

    • Add Protein A/G magnetic beads or agarose (B213101) resin to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against MCL-1, BAX, and BAK, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the amount of BAX/BAK co-precipitated with MCL-1 in S63845-treated samples indicates disruption of the interaction.

Caspase-Glo® 3/7 Assay for Apoptosis Confirmation

This assay quantifies the activity of key executioner caspases to confirm that cell death induced by S63845 occurs via apoptosis.[14]

  • Principle: The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

  • Procedure:

    • Seed cells in 96-well opaque-walled plates and allow them to attach overnight.

    • Treat cells with a dilution series of S63845 for a relevant time course (e.g., 6, 12, or 24 hours).[14]

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio.

    • Mix briefly and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold-change in caspase activity relative to vehicle-treated control cells.

Conclusion

This compound is a highly specific and potent MCL-1 inhibitor that effectively induces apoptosis in cancer cells reliant on MCL-1 for survival. Its mechanism of action is centered on the disruption of the MCL-1/BAX and MCL-1/BAK protein-protein interactions. This liberates BAX and BAK, enabling them to trigger the intrinsic mitochondrial apoptotic pathway. The absolute requirement of BAX and/or BAK for S63845-mediated cell death solidifies its role as a key tool for studying and inducing this specific apoptotic pathway. The robust preclinical data, including potent anti-tumor activity in various cancer models, underscores the therapeutic potential of targeting the MCL-1/BAX/BAK axis in oncology.[1][8]

References

The Potent and Selective MCL-1 Inhibitor (S,R)-S63845: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Its ability to specifically bind to MCL-1 and induce apoptosis in dependent cancer cells has established it as a critical tool for cancer research and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, an isomer of S63845, is characterized by a complex heterocyclic core.[1] Its systematic IUPAC name is (S)-2-(((S)-5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methoxy)phenyl)propanoic acid.[2]

IdentifierValue
CAS Number 1799633-27-4[3][4]
Molecular Formula C39H37ClF4N6O6S[2][5]
Molecular Weight 829.26 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Insoluble in water; ≥41.45 mg/mL in DMSO; ≥20 mg/mL in Methanol[2][6]

A 2D representation of the chemical structure of S63845 is provided below.

Caption: 2D Chemical Structure of S63845

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not extensively published in the public domain, the complexity of the molecule suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core thieno[2,3-d]pyrimidine (B153573) scaffold followed by the sequential addition of the various substituted aryl and heterocyclic moieties. Key reactions would likely include cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, and standard functional group manipulations. A generalized synthetic approach is outlined in a study by Abell et al. (2018), which describes the synthesis of similar thienopyrimidine derivatives.[7]

Mechanism of Action: Selective MCL-1 Inhibition

This compound functions as a highly selective and potent inhibitor of MCL-1, a key pro-survival protein of the BCL-2 family.[8][9] It binds with high affinity to the BH3-binding groove of MCL-1, thereby preventing the sequestration of pro-apoptotic proteins BAX and BAK.[9][10] This disruption of the MCL-1/BAX/BAK complex leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[2][8][10]

The remarkable selectivity of S63845 for MCL-1 over other anti-apoptotic proteins like BCL-2 and BCL-xL minimizes off-target effects and allows for the precise investigation of MCL-1's role in cell survival.[6][9]

S63845_pathway S63845 this compound MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes caption Signaling Pathway of S63845-Induced Apoptosis

Caption: Signaling Pathway of S63845-Induced Apoptosis

Quantitative Data Summary

The potency and selectivity of S63845 have been quantified in various studies. A summary of key binding affinities and inhibitory concentrations is presented below.

ParameterTargetValueAssay MethodReference
Kd Human MCL-10.19 nMSurface Plasmon Resonance (SPR)[8][10]
Ki Human MCL-1< 1.2 nMFluorescence Polarization (FP)[2][11]
Ki Human BCL-2> 10 µMFluorescence Polarization (FP)[4]
Ki Human BCL-xL> 10 µMFluorescence Polarization (FP)[4]
IC50 H929 (Multiple Myeloma)< 0.1 µMCell Viability Assay[2]
IC50 Various Hematological Cancer Cell LinesSubmicromolar rangeCell Viability Assay[8]
IC50 NB4 (Acute Myeloid Leukemia)90.2 nMCell Viability Assay[12]
IC50 KG1A (Acute Myeloid Leukemia)1863.2 nMCell Viability Assay[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to characterize the activity of this compound.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of S63845 in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of S63845 for a specified period (e.g., 72 hours).[8]

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay.

  • Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The results are normalized to vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Immunoprecipitation and Western Blotting

Objective: To demonstrate the disruption of the MCL-1/BAK or MCL-1/BAX interaction by S63845.

Methodology:

  • Cell Treatment: Cells (e.g., HeLa cells transduced with Flag-MCL1) are treated with increasing concentrations of S63845 for a defined period (e.g., 4 hours).[8]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an anti-Flag antibody conjugated to beads to pull down the Flag-MCL1 protein complex.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

  • Western Blotting: The immunoprecipitated samples and total cell lysates (inputs) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Flag, BAK, and BAX to detect the respective proteins.[8]

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., Hematological Cancers) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay IP_WB Immunoprecipitation & Western Blotting Treatment->IP_WB Animal_Model Xenograft or Syngeneic Animal Model Drug_Administration Administration of S63845 (e.g., Intravenous) Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Drug_Administration->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis Toxicity_Assessment->Efficacy_Analysis caption General Experimental Workflow for S63845 Evaluation

Caption: General Experimental Workflow for S63845 Evaluation

Conclusion

This compound is a powerful and selective MCL-1 inhibitor that has significantly advanced the study of apoptosis and cancer biology. Its well-characterized mechanism of action and potent anti-tumor activity in various preclinical models underscore its importance as a research tool and its potential as a therapeutic agent. This technical guide provides a foundational understanding of the chemical, biological, and experimental aspects of this compound for researchers and drug development professionals.

References

A Deep Dive into Apoptosis Modulation: The Foundational Science of BH3 Mimetics and the Potent MCL-1 Inhibitor, S63845

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of BH3 Mimetics in Cancer Therapy

The evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development and therapeutic resistance.[1][2][3] The B-cell lymphoma 2 (BCL-2) family of proteins are the master regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cellular life-and-death decisions.[4] This family is comprised of pro-survival proteins (such as BCL-2, BCL-XL, and MCL-1) and pro-apoptotic proteins, which are further divided into the effectors (BAX and BAK) and the initiators, known as BH3-only proteins (e.g., BIM, BAD, NOXA).[2][4] In healthy cells, a delicate balance between these factions ensures normal tissue homeostasis. However, in many cancers, the overexpression of pro-survival BCL-2 proteins sequesters pro-apoptotic members, effectively disabling the cell's self-destruct mechanism and promoting malignant survival.[5][6]

The discovery that the BH3 domain of pro-apoptotic proteins is the critical functional motif for binding to and neutralizing their pro-survival counterparts sparked a paradigm shift in cancer drug development.[4][7] This led to the "BH3 mimetic" concept: small molecules designed to mimic the action of BH3-only proteins, thereby restoring the apoptotic potential of cancer cells.[2][8] These agents competitively bind to the hydrophobic groove of pro-survival BCL-2 proteins, displacing pro-apoptotic proteins and triggering the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization (MOMP) and cell death.[6][7]

Early BH3 mimetics like ABT-737 and its orally bioavailable successor navitoclax (B1683852) (ABT-263) validated this therapeutic strategy, showing potent activity against BCL-2 and BCL-XL.[2][9] However, their inability to target Myeloid Cell Leukemia 1 (MCL-1), a frequently amplified pro-survival protein in various cancers, represented a significant mechanism of intrinsic and acquired resistance.[2] This unmet need spurred the development of selective MCL-1 inhibitors, leading to the discovery of S63845, a potent and highly selective BH3 mimetic that has shown significant promise in preclinical models.[10]

S63845: A Highly Potent and Selective MCL-1 Inhibitor

S63845 is a small molecule inhibitor that was identified through a fragment-based drug discovery approach and subsequent structure-guided optimization.[10] It exhibits high affinity and selectivity for the BH3-binding groove of human MCL-1, with a dissociation constant (Kd) of 0.19 nM as determined by surface plasmon resonance.[1][10][11] Its selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-XL is a key attribute, minimizing off-target effects.[1][10]

The mechanism of action of S63845 is consistent with that of a bona fide BH3 mimetic. By binding to MCL-1, it disrupts the interaction between MCL-1 and the pro-apoptotic effector proteins BAX and BAK.[1][12] This liberation of BAX and BAK allows them to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[10][11][12] The on-target activity of S63845 has been confirmed through genetic deletion of MCL-1, which renders cells insensitive to the compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for S63845 and other relevant BH3 mimetics, providing a comparative overview of their binding affinities and cellular potencies.

Table 1: Binding Affinities of Selected BH3 Mimetics

CompoundTarget(s)Binding Affinity (Ki or Kd)Measurement Method
S63845 MCL-1 Ki <1.2 nM, Kd = 0.19 nM Not Specified, Surface Plasmon Resonance
A-1210477MCL-1~20-fold lower affinity than S63845Not Specified
ABT-737BCL-2, BCL-XL, BCL-WLow nanomolar rangeNot Specified
Navitoclax (ABT-263)BCL-2, BCL-XL, BCL-WLow nanomolar rangeNot Specified
Venetoclax (ABT-199)BCL-2Sub-nanomolarNot Specified

Table 2: In Vitro Cellular Activity of S63845

Cell LineCancer TypeIC50
H929Multiple Myeloma<0.1 µM
AMO1Multiple MyelomaNot Specified
MV4-11Acute Myeloid LeukemiaNot Specified
Various Myeloma LinesMultiple MyelomaModerately Sensitive (0.1 µM < IC50 < 1 µM)
Two Myeloma LinesMultiple MyelomaInsensitive (IC50 > 1 µM)

Table 3: In Vivo Efficacy of S63845

Cancer ModelDosingOutcome
Eµ-Myc Mouse Lymphoma25 mg/kg, i.v., 5 days70% of mice cured
MV4-11 Human AML Xenograft12.5 mg/kg86% TGImax
H929 Human Multiple Myeloma XenograftNot Specified103% TGImax
AMO1 Human Multiple Myeloma XenograftNot Specified114% TGImax

TGImax: Maximal tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways and a general experimental workflow for characterizing BH3 mimetics.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_Regulation Regulation cluster_Execution Execution Pro-survival Pro-survival (BCL-2, BCL-XL, MCL-1) BAX_BAK BAX / BAK Pro-survival->BAX_BAK inhibit BH3-only BH3-only Proteins (BIM, BAD, NOXA) BH3-only->Pro-survival inhibit BH3-only->BAX_BAK activate MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The intrinsic apoptosis pathway is regulated by the BCL-2 protein family.

BH3_Mimetic_Mechanism Mechanism of BH3 Mimetics (e.g., S63845) cluster_Molecules Molecular Interactions cluster_Cellular_Outcome Cellular Outcome S63845 S63845 (BH3 Mimetic) MCL1 MCL-1 (Pro-survival) S63845->MCL1 binds and inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK sequesters MOMP MOMP BAX_BAK->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis

Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Experimental_Workflow General Workflow for BH3 Mimetic Characterization Compound_Screening Compound Screening (e.g., Fragment-based) Binding_Assays Binding Assays (SPR, FP) Compound_Screening->Binding_Assays Cellular_Assays In Vitro Cellular Assays (Viability, Apoptosis) Binding_Assays->Cellular_Assays Mechanism_of_Action Mechanism of Action (Co-IP, BH3 Profiling) Cellular_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment

Caption: A typical workflow for the preclinical development of BH3 mimetics.

Detailed Experimental Protocols

A comprehensive understanding of the foundational research on BH3 mimetics and S63845 necessitates a detailed examination of the experimental methodologies employed. The following sections provide an overview of the key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of a BH3 mimetic to its target protein.

Methodology:

  • Immobilization: The target pro-survival protein (e.g., MCL-1) is immobilized on a sensor chip.

  • Analyte Injection: The BH3 mimetic (analyte) is flowed over the sensor chip at various concentrations.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time.

  • Data Analysis: Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding of a BH3 mimetic to a fluorescently labeled BH3 peptide in the presence of a pro-survival protein.

Methodology:

  • Reagents: A fluorescently labeled BH3 peptide, the pro-survival protein of interest, and the BH3 mimetic compound.

  • Reaction: The fluorescently labeled BH3 peptide is incubated with the pro-survival protein, resulting in a high fluorescence polarization value due to the large size of the complex.

  • Competition: The BH3 mimetic is added to the reaction. If it binds to the pro-survival protein, it will displace the fluorescently labeled BH3 peptide, leading to a decrease in the fluorescence polarization value.

  • Measurement: The change in fluorescence polarization is measured using a plate reader.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that a BH3 mimetic disrupts the interaction between a pro-survival protein and a pro-apoptotic protein in a cellular context.

Methodology:

  • Cell Treatment: Cells are treated with the BH3 mimetic or a vehicle control.

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to the pro-survival protein (e.g., MCL-1) is added to the cell lysate to pull down the protein and its binding partners.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the pro-survival protein and its potential binding partners (e.g., BAX, BAK) to assess the level of interaction. A decrease in the co-immunoprecipitated pro-apoptotic protein in the presence of the BH3 mimetic indicates disruption of the protein-protein interaction.[11]

Cell Viability Assays (e.g., CCK-8)

Objective: To determine the cytotoxic effects of a BH3 mimetic on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the BH3 mimetic for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) is added to each well. The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product in viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the BH3 mimetic, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a BH3 mimetic in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously or intravenously injected into immunocompromised mice.

  • Treatment: Once the tumors reach a certain size, the mice are treated with the BH3 mimetic or a vehicle control according to a specific dosing schedule.[12]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the compound. At the end of the study, tumors and tissues may be collected for further analysis.[12]

Conclusion

The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. By specifically reactivating the intrinsic apoptotic pathway in cancer cells, these agents offer a promising therapeutic strategy for a wide range of malignancies. S63845, with its high potency and selectivity for MCL-1, has emerged as a critical tool for overcoming resistance to other BH3 mimetics and holds great potential for the treatment of MCL-1-dependent cancers. The continued exploration of the molecular mechanisms and clinical applications of BH3 mimetics will undoubtedly pave the way for more effective and personalized cancer treatments.

References

S63845: An In-Depth Technical Guide to In Vivo Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic mitochondrial apoptosis pathway.[4][5] Overexpression of MCL-1 is a common feature in a wide range of hematological and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[1][4][6] S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX.[6][7][8] This action unleashes the pro-apoptotic activity of BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death.[3][4][6] This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of S63845 based on preclinical studies.

In Vivo Efficacy of S63845

S63845 has demonstrated significant single-agent anti-tumor activity in a variety of preclinical cancer models.[1][2][4] Its efficacy is particularly pronounced in tumors that are highly dependent on MCL-1 for survival.

Hematological Malignancies

Preclinical studies have shown marked efficacy of S63845 in models of multiple myeloma, leukemia, and lymphoma.[1][4]

  • Multiple Myeloma: In xenograft models of multiple myeloma, S63845 administered intravenously induced dose-dependent tumor regressions.[5] Combination therapy with the BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects, leading to complete tumor disruption in some models.[9]

  • Leukemia and Lymphoma: S63845 has demonstrated potent activity against various leukemia and lymphoma cell lines in vivo.[1][4][10] In a MYC-driven lymphoma model using humanized Mcl-1 mice, S63845 treatment, both as a monotherapy and in combination with cyclophosphamide, led to long-term remission in a significant percentage of mice.[11][12]

Solid Tumors

While many solid tumors are sensitive to S63845 monotherapy, others exhibit enhanced sensitivity when S63845 is used in combination with other anti-cancer agents.[1][3]

Quantitative Efficacy Data

Cancer ModelAnimal ModelTreatment RegimenOutcomeCitation
Multiple Myeloma (RPMI-8226-luc) BRG miceS63845 (12.5 mg/kg, i.v., weekly)Delayed tumor growth[9]
S63845 (12.5 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, oral, 5 days/week)Delayed tumor growth[9]
MYC-driven Lymphoma Humanized Mcl-1 miceS63845 (12.5 mg/kg)60% long-term remission[12][13]
S63845 (7.5 mg/kg, 5 consecutive days) + Cyclophosphamide (50 mg/kg)Almost 100% tumor-free survival[13]
S63845 (3.75 mg/kg) + CyclophosphamideAchieved tumor-free survival[11]
Mantle Cell Lymphoma Xenograft modelS63845Efficacious[10]

In Vivo Safety Profile

Preclinical studies indicate that S63845 has an acceptable safety margin, with normal tissues tolerating doses that are effective against tumor cells.[1][2][4] No significant body weight loss or other overt signs of toxicity were observed in several studies at therapeutic doses.[3][9]

A critical consideration for the preclinical evaluation of S63845 is its differential affinity for human versus murine MCL-1, with a roughly six-fold higher affinity for the human protein.[2][13] This species-specific difference can lead to an underestimation of potential toxicities in standard mouse models.[14] To address this, humanized Mcl-1 (huMcl-1) mouse models, where the murine Mcl-1 is replaced with its human counterpart, have been developed.[11][12]

In huMcl-1 mice, the maximum tolerated dose (MTD) of S63845 was found to be lower than in wild-type mice, highlighting the importance of this model for more accurate preclinical safety assessment.[11][13]

Quantitative Safety Data

Animal ModelMaximum Tolerated Dose (MTD)Adverse Effects NotedCitation
Humanized Mcl-1 mice 12.5 mg/kg (5 consecutive daily i.v. doses)At 15 mg/kg, 1 of 4 mice did not survive. At 25 mg/kg, no mice survived.[13]
Wild-type mice >25 mg/kg (5 consecutive daily i.v. doses)All mice survived the 25 mg/kg dosing schedule.[13]

Signaling Pathway of S63845 Action

The primary mechanism of action of S63845 is the direct inhibition of MCL-1, which is a critical regulator of the intrinsic apoptotic pathway.

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BIM_BAK_BAX Pro-apoptotic proteins (BIM, BAK, BAX) MCL1->BIM_BAK_BAX Sequesters BIM_BAK_BAX->MOMP Induces

Caption: Mechanism of action of S63845 in inducing apoptosis.

Experimental Protocols

In Vivo Xenograft Tumor Model

A common experimental workflow to assess the in vivo efficacy of S63845 involves the use of xenograft mouse models.

Experimental_Workflow start Start implantation Tumor Cell Implantation (e.g., RPMI-8226-luc in BRG mice) start->implantation tumor_growth Allow Tumor Growth (to palpable size) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, S63845, Combination) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor growth delay, Survival) monitoring->endpoint end End endpoint->end

Caption: Generalized workflow for in vivo efficacy studies of S63845.

Detailed Methodology for a Multiple Myeloma Xenograft Model (adapted from[9]):

  • Cell Line: RPMI-8226 human multiple myeloma cells, engineered to express luciferase for in vivo imaging.

  • Animal Model: Immunodeficient BRG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

  • Tumor Implantation: Mice are intravenously injected with RPMI-8226-luc cells.

  • Tumor Burden Monitoring: Tumor development is monitored by bioluminescence imaging.

  • Treatment Groups: Once a detectable tumor burden is established, mice are randomized into treatment groups:

    • Vehicle control

    • S63845 (e.g., 12.5 mg/kg, administered intravenously, once weekly)

    • Venetoclax (e.g., 100 mg/kg, administered orally, 5 days per week)

    • S63845 + Venetoclax combination

  • Efficacy Endpoints:

    • Tumor growth is monitored by bioluminescence imaging at regular intervals.

    • Overall survival is recorded.

    • Body weight is measured regularly to assess toxicity.

  • Statistical Analysis: Statistical tests such as the Kruskal-Wallis test followed by Dunn's post-hoc test are used to compare differences between treatment groups.[9]

Methodology for Determining Maximum Tolerated Dose (MTD) in Humanized Mcl-1 Mice (adapted from[13]):

  • Animal Model: Humanized Mcl-1 (huMcl-1) mice and wild-type control mice.

  • Dose Escalation: Mice are treated with escalating doses of S63845 (e.g., 5, 10, 12.5, 15, 25 mg/kg) administered intravenously for five consecutive days.

  • Toxicity Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality.

  • MTD Determination: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.

Conclusion

S63845 is a promising therapeutic agent that potently and selectively targets MCL-1, demonstrating significant in vivo efficacy against a range of cancers, particularly hematological malignancies. Its acceptable safety profile in preclinical models, further refined through the use of humanized Mcl-1 mice, supports its continued development. The synergistic potential of S63845 in combination with other targeted therapies, such as BCL-2 inhibitors, offers a compelling strategy to overcome resistance and enhance anti-tumor activity. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of S63845.

References

An In-Depth Technical Guide to (S,R)-S63845 and the Potent MCL1 Inhibitor S63845

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potent and selective myeloid cell leukemia 1 (MCL1) inhibitor, S63845. While the topic specifies the (S,R)-S63845 diastereomer, it is crucial to note that this compound is primarily utilized as an experimental control. The pharmacologically active and extensively studied compound is S63845. This guide will focus on the technical details of S63845, including its mechanism of action, experimental protocols, and relevant data, while also providing available information for the this compound isomer.

S63845 is a small molecule that binds with high affinity to the BH3-binding groove of MCL1, a pro-survival protein often overexpressed in various cancers.[1][2][3] By inhibiting MCL1, S63845 triggers the BAX/BAK-dependent mitochondrial apoptotic pathway, leading to cell death in MCL1-dependent cancer cells.[1][4][5] This makes S63845 a valuable tool for cancer research and a promising candidate for therapeutic development.

Physicochemical Properties

A clear distinction between the active S63845 compound and its (S,R) isomer is essential for accurate research. The following table summarizes their key physicochemical properties. Notably, a specific CAS number for the this compound isomer is not consistently reported in publicly available databases, reflecting its primary use as a control compound.

PropertyS63845This compound
CAS Number 1799633-27-4[5][6][7][8][9][10]Not consistently available
Molecular Weight 829.26 g/mol [5]829.26 g/mol
Molecular Formula C39H37ClF4N6O6S[5][8][10]C39H37ClF4N6O6S
Synonyms S-63845[5]Isomer of S63845

Mechanism of Action and Signaling Pathway

S63845 exerts its pro-apoptotic effects by selectively inhibiting the anti-apoptotic protein MCL1. MCL1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). By binding to the BH3-binding groove of MCL1, S63845 displaces BAX and BAK, leading to their activation, oligomerization, and subsequent MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and inducing apoptosis.

The signaling pathway of S63845-induced apoptosis is depicted in the following diagram:

S63845_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibition BAX_BAK_inactive BAX / BAK (inactive) MCL1->BAX_BAK_inactive Sequestration BAX_BAK_active BAX / BAK (active) BAX_BAK_inactive->BAX_BAK_active Activation MOMP MOMP BAX_BAK_active->MOMP Induction Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Cytochrome_c->Apoptosome Formation Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_compound Add S63845 at varying concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

(S,R)-S63845: A Technical Guide to Solubility and Stability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (S,R)-S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Understanding these parameters is critical for the design and execution of reliable in vitro and in vivo experiments. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action.

Core Properties of this compound

This compound is a highly selective inhibitor of MCL1, binding to its BH3-binding groove with high affinity.[1][2][3] This interaction prevents MCL1 from sequestering the pro-apoptotic proteins BAX and BAK, thereby triggering the intrinsic mitochondrial apoptosis pathway.[1][3][4][5] The compound has demonstrated significant anti-tumor activity in various cancer models, making it a valuable tool for cancer research and drug development.[2][4][5][6]

Quantitative Data Summary

For ease of reference and comparison, the solubility and stability data for this compound are presented in the tables below.

Table 1: Solubility of this compound
Solvent/SystemConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (approx. 120.58 mM)[7][8][9]Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended.[7][8] Ultrasonic assistance may be needed.[8]
Dimethylformamide (DMF)30 mg/mL[10]
Ethanol30 mg/mL[10]Insoluble when used as a single solvent.[9]
Ethanol:PBS (pH 7.2) (1:7)0.1 mg/mL[10]
WaterInsoluble[9]
Table 2: Stability and Storage of this compound
FormStorage TemperatureDurationNotes
Crystalline Solid / Powder-20°C≥ 4 years[10]
Crystalline Solid / Powder-20°C3 years[7]
In Solvent-80°C1 year[7]Aliquot to avoid repeated freeze-thaw cycles.[7][11]
In Solvent-20°C1 month[7][11]Protect from light.[11]

Experimental Protocols

The following section details methodologies for the preparation of this compound solutions for research purposes.

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of S63845).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[8]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7][11]

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7]

Preparation of In Vivo Formulation

Objective: To prepare a formulation of this compound suitable for intravenous administration in animal models. The following protocol is based on a method described for a 1 mL working solution.[7]

Materials:

  • 100 mg/mL this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH₂O)

  • Sterile tubes

Procedure:

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 100 mg/mL S63845 in DMSO stock solution.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Mix again until the solution is clear.

  • Add 500 µL of sterile water for injection to bring the total volume to 1 mL.

  • Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[7]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application.

S63845_Mechanism_of_Action cluster_MCL1_Inhibition MCL1 Inhibition cluster_Apoptosis_Induction Apoptosis Induction S63845 S63845 MCL1 MCL1 S63845->MCL1 Binds to BH3 Groove BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Oligomerizes at Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of Action of this compound.

S63845_Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 100 mg/mL in DMSO) Working_Solution Prepare Working Solution (Dilute stock in media or formulation) Stock_Solution->Working_Solution In_Vitro In Vitro Assay (e.g., Cell Viability, Apoptosis Assay) Working_Solution->In_Vitro In_Vivo In Vivo Model (e.g., Xenograft) Working_Solution->In_Vivo Data_Collection Data Collection (e.g., IC50, Tumor Volume) In_Vitro->Data_Collection In_Vivo->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Caption: General Experimental Workflow for this compound.

References

Initial Findings on S63845 in Solid Tumor Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a pro-survival protein of the BCL-2 family.[1][2] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies and is frequently observed in a range of solid tumors. S63845 induces apoptosis by binding to the BH3-binding groove of MCL-1, thereby unleashing pro-apoptotic proteins like BAX and BAK.[2][3] This document summarizes the initial preclinical findings of S63845 in various solid tumor models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

In Vitro Efficacy of S63845 in Solid Tumor Cell Lines
Cell LineCancer TypeIC50 (µM)Notes
HCT-116Colon Carcinoma> 1S63845 treatment led to an increase in MCL-1 protein levels.[3]
Various NSCLC linesNon-Small Cell Lung CancerModerately sensitive in 3 out of 20 lines (IC50 < 1 µM)The majority of NSCLC cell lines tested were relatively resistant to S63845 as a single agent.[3]
Various Breast Cancer linesBreast CancerNot specifiedSynergistic effects observed with standard therapies.[4][5]
A375MelanomaNot specifiedCombination with BCL-XL inhibitors showed significant cell killing.[1]
In Vivo Efficacy of S63845 in Solid Tumor Xenograft Models
Tumor ModelTreatmentDosing ScheduleOutcome
Melanoma (A375 xenograft)S63845 + ABT-263/A-1331852Not specifiedSignificant inhibition of tumor growth compared to single agents (p < 0.001).[1]
Triple-Negative Breast Cancer (TNBC)S63845 + Docetaxel (B913)Not specifiedSynergistic activity observed.[4]
HER2-Amplified Breast CancerS63845 + Trastuzumab/LapatinibNot specifiedSynergistic activity observed.[4]
AMO1 Multiple Myeloma XenograftS63845 (25 mg/kg)Not specifiedComplete regression in 7 out of 8 mice at 100 days.[6]
MV4-11 AML XenograftS63845 (12.5 mg/kg)Not specifiedTGImax of 86%.[6]

Experimental Protocols

Cell Viability and Apoptosis Assays
  • Cell Viability: Assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after exposing cells to varying concentrations of S63845 for 48 hours.[7]

  • Apoptosis Analysis: Apoptosis was quantified by assessing phosphatidylserine (B164497) externalization using flow cytometry after 4 hours of exposure to BH3 mimetics.[8] In some experiments, apoptosis was confirmed by measuring cleaved caspase-3 levels.[9]

Xenograft Studies
  • A375 Melanoma Xenograft Model:

    • Cell Preparation: A375 cells are maintained in exponential growth phase and prepared for injection by trypsinization. A cell viability of 98% is required, as determined by trypan blue exclusion.[10]

    • Implantation: A375 cells are injected into Balb/c nude mice.[11]

    • Tumor Growth Monitoring: Injection sites are palpated three times weekly until tumors are established. Tumor growth is measured using digital calipers until an average size of 75-150 mm³ is reached.[10]

    • Treatment: Once tumors are established, animals are randomized into treatment cohorts and administered the test compounds according to the specified schedule.[10]

  • Triple-Negative Breast Cancer (TNBC) Xenograft Model:

    • Cell Line: MDA-MB-231 cells are used.[7]

    • Implantation: TNBC cell lines are injected into BALB/c athymic nude mice.[12][13]

    • Treatment Protocol (Example with Docetaxel): Docetaxel is administered on day 1 and day 22 (10 mg/kg i.p.).[7] S63845 dosing and schedule in combination studies with docetaxel in vivo are not detailed in the provided search results.

  • HER2-Amplified Breast Cancer Xenograft Model:

    • General Protocol: Human breast cancer xenografts are established in athymic mice.[14]

    • Treatment Protocol (Example with Trastuzumab): For trastuzumab treatment, doses of 4 mg/kg for the first week followed by 2 mg/kg for the subsequent five weeks are administered subcutaneously.[15] Specific S63845 dosing in combination with trastuzumab is not detailed in the provided search results.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

S63845_Mechanism_of_Action S63845 S63845 MCL1 MCL-1 S63845->MCL1 inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis activates

Caption: Mechanism of action of S63845 in inducing apoptosis.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A375) Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection in Mice Cell_Harvest->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Groups Tumor_Monitoring->Randomization Treatment 6. Treatment with S63845 +/- Combo Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., IHC) Data_Collection->Endpoint

Caption: General workflow for solid tumor xenograft studies.

S63845_Combination_Synergy S63845 S63845 (MCL-1 Inhibition) Apoptosis_Induction Increased Apoptosis S63845->Apoptosis_Induction Standard_Therapy Standard Therapy (e.g., Docetaxel, Trastuzumab) Standard_Therapy->Apoptosis_Induction Tumor_Regression Enhanced Tumor Regression Apoptosis_Induction->Tumor_Regression leads to

Caption: Logical relationship of S63845 combination therapy.

References

Methodological & Application

Application Notes: In Vitro Apoptosis Assays for the MCL-1 Inhibitor (S,R)-S63845

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a common survival mechanism in various cancers, making it a compelling therapeutic target.[1] S63845 binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins BAX and BAK.[1] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[1][2] These application notes provide detailed protocols for assessing this compound-induced apoptosis in vitro using common, robust methodologies.

Mechanism of Action of this compound

This compound acts as a BH3 mimetic, selectively targeting MCL-1. In cancer cells dependent on MCL-1 for survival, S63845 treatment leads to the release of BAX and BAK.[1] Liberated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of the caspase cascade and subsequent apoptosis.[1][2]

cluster_0 Mitochondrial Apoptosis Pathway S63845 This compound MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MOLT-3T-cell Acute Lymphoblastic Leukemia~0.01
RPMI-8402T-cell Acute Lymphoblastic Leukemia~0.01
H929Multiple Myeloma<0.1
U-2946B-cell Lymphoma~0.1
Various AML Cell LinesAcute Myeloid Leukemia0.004 - 0.233

Table 2: Representative Apoptosis Induction by this compound

Cell LineS63845 Concentration (nM)Incubation Time (h)Apoptotic Cells (%) (Annexin V+)
HPB-ALL20024Significant Increase
Loucy20024Significant Increase
MOLT-320024Significant Increase
RPMI-840220024Significant Increase

Experimental Protocols

The following are detailed protocols for assessing apoptosis induced by this compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

cluster_workflow Annexin V/PI Assay Workflow A 1. Cell Seeding & Treatment B 2. Cell Harvesting & Washing A->B C 3. Staining with Annexin V & PI B->C D 4. Incubation C->D E 5. Flow Cytometry Analysis D->E

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • DMSO (vehicle control)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment. b. Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2. c. Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO). d. Treat cells with the desired concentrations of this compound and the vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Harvesting and Washing: a. Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them. b. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. c. Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS. d. Centrifuge again and discard the supernatant.

  • Annexin V and Propidium Iodide Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. c. Gently vortex the cells.

  • Incubation: a. Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer immediately. c. Use appropriate controls (unstained cells, single-stained cells) for setting compensation and gates. d. Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)
    • Annexin V+ / PI- (Early apoptotic cells)
    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)
    • Annexin V- / PI+ (Necrotic cells)

Caspase-Glo® 3/7 Assay for Caspase Activity

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]

cluster_workflow Caspase-Glo® 3/7 Assay Workflow A 1. Cell Seeding & Treatment in White-Walled Plates B 2. Add Caspase-Glo® 3/7 Reagent A->B C 3. Incubate B->C D 4. Measure Luminescence C->D

Caption: Workflow for Caspase-Glo® 3/7 Assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • DMSO (vehicle control)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. b. Incubate overnight at 37°C and 5% CO2. c. Treat cells with a range of this compound concentrations and a vehicle control. d. Incubate for the desired treatment duration.

  • Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents of the wells by gentle shaking for 30-60 seconds.

  • Incubation: a. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[7][8][9]

cluster_workflow Western Blot Workflow for Apoptosis A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Antibody Incubation D->E F 6. Detection E->F

Caption: Workflow for Western Blot Analysis.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-BAX, anti-BAK, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: a. Treat cells with this compound as described in the previous protocols. b. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane thoroughly with TBST. b. Apply ECL substrate and visualize the protein bands using an imaging system. c. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

These protocols provide a framework for the in vitro evaluation of apoptosis induced by the MCL-1 inhibitor this compound. The combination of Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic markers offers a comprehensive approach to characterizing the pro-apoptotic effects of this compound and elucidating its mechanism of action in cancer cells.

References

Application Notes and Protocols for Cell Viability Assay with S63845 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor survival and resistance to chemotherapy.[2] S63845 binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[2][3][4] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, resulting in cancer cell death.[1][4][5] These application notes provide detailed protocols for assessing the efficacy of S63845 in cancer cell lines through cell viability assays.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins. This frees BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and ultimately leading to apoptosis.[1][2][5]

S63845_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters BAX_BAK->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis

Caption: S63845 inhibits MCL-1, leading to apoptosis.

Quantitative Data: S63845 IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of S63845 in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
H929Multiple Myeloma< 0.1[1]
AMO1Multiple Myeloma< 0.1[1]
MOLT-3T-cell Acute Lymphoblastic Leukemia~0.01[6]
RPMI-8402T-cell Acute Lymphoblastic Leukemia~0.01[6]
HL-60Acute Myeloid Leukemia0.004 - 0.233[1]
ML-1Acute Myeloid Leukemia0.004 - 0.233[1]
MV4-11Acute Myeloid Leukemia0.086[1]
U-2946Diffuse Large B-cell Lymphoma~0.1[7]
MAVER-1Mantle Cell Lymphoma> 1[7]
HCT-116Colon Carcinoma> 1[1]
HeLaCervical Cancer> 1[1]

Experimental Protocols

Cell Viability Assay Workflow

The following diagram outlines the general workflow for assessing the effect of S63845 on cancer cell viability.

Cell_Viability_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture drug_treatment 2. Treat Cells with Varying Concentrations of S63845 cell_culture->drug_treatment incubation 3. Incubate for Specified Duration (e.g., 24-72h) drug_treatment->incubation assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_acquisition 5. Measure Signal (Absorbance or Luminescence) assay->data_acquisition data_analysis 6. Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for S63845 cell viability assay.

Detailed Methodologies

Two common methods for determining cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][9]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • S63845 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • S63845 Treatment:

    • Prepare a serial dilution of S63845 in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the S63845 dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest S63845 concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[9] The assay involves adding a single reagent directly to the cultured cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • S63845 (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)

  • CellTiter-Glo® Reagent[9]

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates.

  • S63845 Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12][13]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells (medium only) from all other readings.

  • Normalization: Express the results as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance/Luminescence of treated cells / Absorbance/Luminescence of control cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the log concentration of S63845. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

The protocols described provide a framework for evaluating the cytotoxic effects of the MCL-1 inhibitor S63845 on various cancer cell lines. The choice of assay will depend on the specific experimental needs and available equipment. Accurate determination of IC50 values is crucial for understanding the potency of S63845 and for designing further in vitro and in vivo studies.

References

Application Notes and Protocols for (S,R)-S63845 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R)-S63845 is the isomer of S63845, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1] S63845 binds with high affinity to the BH3-binding groove of MCL1 (Kd of 0.19 nM for human MCL1), preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][2][3][4][5] This disruption triggers the BAX/BAK-dependent mitochondrial apoptosis pathway, leading to cancer cell death.[3][4][5] Given its mechanism, S63845 is a valuable tool for studying apoptosis and for preclinical research in various cancers that depend on MCL1 for survival, including multiple myeloma, leukemia, and lymphoma.[2][3][6]

Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][6][7][8][9] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Signaling Pathway of S63845

S63845 functions by inhibiting MCL1, a key regulator in the intrinsic apoptosis pathway. By binding to MCL1, S63845 releases the pro-apoptotic proteins BAX and BAK, which can then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.

S63845_Pathway cluster_0 Normal Cell Survival cluster_1 Action of S63845 MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibits Apoptosis_Blocked Apoptosis Blocked BAX_BAK->Apoptosis_Blocked Leads to S63845 S63845 MCL1_Inhibited MCL1 S63845->MCL1_Inhibited Inhibits BAX_BAK_Active BAX / BAK (Active) MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK_Active->MOMP Induces Caspases Caspase Activation MOMP->Caspases Triggers Apoptosis_Triggered Apoptosis Caspases->Apoptosis_Triggered Executes

Figure 1: Mechanism of Action of S63845.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueCitations
Molecular Formula C₃₉H₃₇ClF₄N₆O₆S[1][6][10][11]
Molecular Weight 829.26 g/mol [1][2][8][10]
Appearance White to off-white solid[1][8]
Solubility in DMSO ≥30 mg/mL. Up to 100-300 mg/mL has been reported.[1][2][6][7][12]
Stock Solution Storage -80°C: up to 6 months-20°C: up to 1 month[1][7][12]
Storage Precautions Protect from light. Store under nitrogen. Avoid repeated freeze-thaw cycles.[1][7][8][12]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette and tips

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

4.2. Safety Precautions

  • This compound is a potent bioactive compound. Handle with care in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin contact and inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

4.3. Stock Solution Preparation Workflow

Stock_Solution_Workflow start Start: Obtain this compound Powder weigh 1. Accurately weigh 1 mg of this compound start->weigh add_dmso 2. Add 120.59 µL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex thoroughly add_dmso->vortex ultrasonicate 4. Ultrasonicate in a water bath if needed vortex->ultrasonicate check_dissolution 5. Visually confirm complete dissolution ultrasonicate->check_dissolution check_dissolution->vortex Precipitate Remains aliquot 6. Aliquot into single-use tubes check_dissolution->aliquot Clear Solution store 7. Store at -20°C or -80°C, protected from light aliquot->store end End: 10 mM Stock Solution Ready store->end

Figure 2: Workflow for Preparing this compound Stock Solution.

4.4. Step-by-Step Procedure

  • Preparation: Bring the vial of this compound powder and DMSO to room temperature before opening to prevent moisture absorption. DMSO is hygroscopic, and water can significantly reduce the solubility of the compound.[1][2][7]

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of this compound (MW = 829.26 g/mol ):

    • Volume (L) = 0.001 g / (0.010 mol/L * 829.26 g/mol ) = 0.00012059 L = 120.59 µL

  • Weighing: Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Carefully add 120.59 µL of fresh, anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex for 1-2 minutes until the powder is fully dissolved.

  • Sonication (If Necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-30 minutes.[1][7][12][13] Visually inspect the solution to ensure no particulates are present. For higher concentrations, gentle warming to 37°C may also aid dissolution.[13][14]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7][12] Ensure tubes are clearly labeled with the compound name, concentration, and date of preparation.

4.5. Preparing Other Concentrations

Use the volumes in the table below to prepare stock solutions of different concentrations from a pre-weighed mass of this compound.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.2059 mL6.0295 mL12.0589 mL
5 mM0.2412 mL1.2059 mL2.4118 mL
10 mM0.1206 mL0.6029 mL1.2059 mL
Data derived from calculations based on a molecular weight of 829.26 g/mol .[1][7][12]

Application in Cell Culture

When preparing working solutions for cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium. It is crucial to maintain the final concentration of DMSO in the culture well below 0.5%, with a concentration of 0.1% or lower being preferable to avoid solvent-induced cytotoxicity.[13][15][16] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

References

Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of the selective MCL1 inhibitor, (S,R)-S63845, in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

Overview of this compound

This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a key member of the BCL-2 family of proteins that regulates the intrinsic mitochondrial apoptotic pathway.[2][3] Overexpression of MCL1 is a common mechanism of cancer cell survival and resistance to therapy. S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[2][4] Preclinical studies have demonstrated the efficacy of S63845 as a single agent and in combination with other anti-cancer drugs in various hematological and solid tumor models.[2][5]

Quantitative Data Summary: Dosing Regimens in Mouse Xenograft Models

The following tables summarize the dosing and administration of this compound in various mouse xenograft models as reported in the literature.

Xenograft Model Mouse Strain This compound Dose Administration Route Dosing Schedule Observed Efficacy Reference
H929 (Multiple Myeloma) Immunocompromised25 mg/kgIntravenous (i.v.)Not specified103% maximal tumor growth inhibition.[1][6]
AMO1 (Multiple Myeloma) Immunocompromised25 mg/kgIntravenous (i.v.)Not specified114% maximal tumor growth inhibition; complete regression in 7/8 mice at 100 days.[1][6]
MV4-11 (AML) Not specified12.5 mg/kgNot specifiedNot specified86% maximal tumor growth inhibition.[6]
MV4-11 (AML) Not specified25 mg/kgNot specifiedNot specifiedComplete remission in 6/8 mice after 80 days.[6]
RPMI-8226-luc (Multiple Myeloma) BRG mice12.5 mg/kgIntravenous (i.v.)WeeklyDelayed tumor growth.[7]
Eµ-Myc Lymphoma (Humanized Mcl-1) huMcl-1;Ly5.1 recipient12.5 mg/kgIntravenous (i.v.)5 consecutive days60% of mice cured.[8][9]
Eµ-Myc Lymphoma (Humanized Mcl-1) Combination huMcl-1;Ly5.1 recipient7.5 mg/kgIntravenous (i.v.)5 consecutive daysIn combination with cyclophosphamide, nearly 100% tumor-free survival.[9]
NCI-H929 (Multiple Myeloma) CB17/Icr-Prkdc(scid)/IcrCrl60 mg/kg and 80 mg/kgIntravenous (i.v.)Single doseDose-dependent tumor regression.[10]

Experimental Protocols

Formulation of this compound for Intravenous Administration

A common formulation for the intravenous administration of S63845 in mice involves the use of a vehicle containing Vitamin E TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate).[8][9]

Materials:

  • This compound powder

  • Vitamin E TPGS (e.g., from Sigma-Aldrich)

  • Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)

  • Sterile, light-protected vials and syringes

Protocol:

  • Prepare a 2% (w/v) solution of Vitamin E TPGS in 0.9% NaCl. To do this, warm the saline to aid in the dissolution of the Vitamin E TPGS.

  • Weigh the required amount of this compound powder.

  • Extemporaneously, dissolve the S63845 powder in the 2% Vitamin E TPGS in saline solution to the desired final concentration (e.g., 2.5 mg/mL for a 12.5 mg/kg dose in a 25g mouse at 10 µL/g injection volume).

  • Protect the final formulation from light at all times by using amber vials or by wrapping the vials in foil.[8][9]

  • Administer the formulation to the mice via tail vein injection.

Note: The aqueous solubility of a related compound was noted as 15 mg/mL at pH 7.8, suitable for IV formulation.[10] While S63845 is reported to be insoluble in water, it is soluble in DMSO and methanol.[3][6] However, for in vivo use, the Vitamin E TPGS formulation is a documented method.

Mouse Xenograft Model Establishment and Drug Administration

Materials:

  • Cancer cell line of interest (e.g., H929, AMO1, RPMI-8226)

  • Appropriate immunocompromised mice (e.g., SCID, NOD/SCID, NSG)

  • Matrigel (optional, for subcutaneous tumors)

  • Sterile PBS

  • Calipers for tumor measurement

  • Formulated this compound

  • Vehicle control (e.g., 2% Vitamin E TPGS in 0.9% NaCl)

Protocol:

  • Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume is 100-200 µL.

  • Tumor Implantation:

    • Subcutaneous Model: Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.[10]

    • Disseminated Model: For hematological malignancies, cells (e.g., 1 x 10^5 lymphoma cells) can be injected intravenously via the tail vein.[8]

  • Tumor Growth Monitoring:

    • For subcutaneous tumors, allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., three times a week).[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • For disseminated models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-tagged cells) or by observing clinical signs of illness.[7]

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the formulated this compound or vehicle control according to the desired dose and schedule (see Table 1) via the appropriate route (typically intravenous).

    • Monitor the body weight of the mice as an indicator of toxicity.[7][10]

  • Efficacy Assessment:

    • Continue to monitor tumor growth or disease progression throughout the study.

    • At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic markers like disruption of MCL-1:BIM complexes and caspase activation).[10]

Visualizations

Signaling Pathway of MCL1 Inhibition by this compound

MCL1_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane MCL1 MCL1 BAK BAK MCL1->BAK BAX BAX MCL1->BAX MOMP MOMP BAK->MOMP BAX->MOMP CytochromeC Cytochrome c MOMP->CytochromeC Release Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation S63845 This compound S63845->MCL1 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for a Mouse Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/IV) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Phase (S63845 or Vehicle) randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor size / Time) monitoring->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of S63845.

References

Application Notes and Protocols for the Use of S63845 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, established by implanting tumor tissues from patients into immunodeficient mice, are a critical platform in preclinical oncology research. These models are highly valued for their ability to preserve the histological and genetic features of the original human tumor, thus offering a more predictive tool for assessing the efficacy of new cancer therapies compared to conventional cell line-derived xenografts.

This document provides comprehensive application notes and detailed protocols for the utilization of S63845 in PDX models. S63845 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), a pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Overexpression of MCL1 is a common feature in many cancers and is associated with resistance to conventional cancer therapies.[1][3] S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL1, thereby neutralizing its pro-survival function and inducing apoptosis in MCL1-dependent cancer cells.[1][3] These protocols are designed to guide researchers in the preclinical evaluation of S63845 as a single agent and in combination with other anti-cancer drugs in various PDX models.

Mechanism of Action of S63845

S63845 selectively binds to the BH3-binding groove of the anti-apoptotic protein MCL1 with high affinity (Kd of 0.19 nM for human MCL1).[2][3] This binding prevents MCL1 from sequestering the pro-apoptotic proteins BAX and BAK.[1][4] The release of BAX and BAK leads to their activation and subsequent oligomerization at the outer mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death (apoptosis).[1][5]

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters BAX_BAK->MOMP Induces

Mechanism of S63845 action in inducing apoptosis.

Data Presentation

In Vitro Potency of S63845 in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
H929Multiple Myeloma<10[6]
AMO1Multiple Myeloma<10[7]
H146Small Cell Lung Cancer<100[6]
RS4;11Acute Lymphoblastic Leukemia>1000[6]
In Vivo Efficacy of S63845 in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
H929Multiple Myeloma25 mg/kg, i.v., weekly103[7]
AMO1Multiple Myeloma25 mg/kg, i.v., weekly114 (complete regression in 7/8 mice)[7]
RPMI-8226-lucMultiple Myeloma12.5 mg/kg, i.v., weeklySignificant delay in tumor growth[8]
S63845 Combination Therapy in PDX Models
Cancer TypeCombination AgentPDX ModelDosing RegimenOutcomeReference
Multiple MyelomaVenetoclaxDisseminated MM modelS63845: 12.5 mg/kg, i.v., weekly; Venetoclax: 100 mg/kg, p.o., 5 days/weekImproved survival compared to single agents[8]
Synovial SarcomaVenetoclaxSS PDXS63845: 25 mg/kg, i.v., daily (weeks 1&3); Venetoclax: 100 mg/kg, p.o., dailyTumor regression[5]
Triple-Negative Breast CancerDocetaxelTNBC PDXNot specifiedSynergistic activity[9][10]
HER2-Amplified Breast CancerTrastuzumab/LapatinibHER2+ BC PDXNot specifiedSynergistic activity[9][10]

Experimental Protocols

I. Establishment of Patient-Derived Xenograft (PDX) Models
  • Patient Tumor Tissue Acquisition:

    • Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.

    • Transport the tissue in a sterile container on ice in a suitable medium (e.g., DMEM/F-12 with antibiotics).

    • Process the tissue within 2-6 hours of collection.

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation into Immunodeficient Mice:

    • Use highly immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, aged 6-8 weeks.

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).

    • Make a small incision in the skin of the flank.

    • Using sterile forceps, create a subcutaneous pocket and implant one to two tumor fragments.

    • Close the incision with surgical clips or sutures.

    • For orthotopic models, implant the tumor fragments into the corresponding organ of origin.

  • Post-Implantation Monitoring:

    • Monitor the mice daily for the first week for signs of distress, infection, or wound issues.

    • Once tumors become palpable, measure tumor dimensions (length and width) two to three times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Passage the tumors to new cohorts of mice when they reach a volume of approximately 1000-1500 mm³.

PDX_Workflow Patient Patient Tumor Tissue Mince Mince Tissue Patient->Mince Implant Implant into Immunodeficient Mouse (P0) Mince->Implant Monitor Monitor Tumor Growth Implant->Monitor Passage Passage Tumor (P1, P2...) Monitor->Passage Treatment Treatment with S63845 Passage->Treatment Analysis Efficacy & PD Analysis Treatment->Analysis

Experimental workflow for S63845 studies in PDX models.

II. S63845 Formulation and Administration
  • S63845 Formulation:

    • For Intravenous (i.v.) Administration: A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2] Another reported formulation is 2% vitamin E/d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate.[3]

      • To prepare the first formulation, dissolve S63845 in DMSO first.

      • Sequentially add PEG300 and Tween 80, ensuring the solution is clear after each addition.

      • Finally, add ddH₂O to the desired final volume.

      • Prepare the formulation fresh on the day of use and protect it from light.

  • Administration:

    • Route of Administration: Intravenous (i.v.) injection via the tail vein is a common route for S63845.[2][5] Intraperitoneal (i.p.) injection can be used if tail vein access is difficult.[1]

    • Dosing: Doses can range from 12.5 mg/kg to 25 mg/kg.[5][8]

    • Schedule: Dosing schedules can vary, for example, once weekly or on a daily schedule for a set number of weeks followed by a treatment holiday.[5][8] The optimal schedule will depend on the PDX model and the combination agents used.

III. Efficacy and Pharmacodynamic (PD) Studies
  • Efficacy Assessment:

    • Randomize mice with established tumors (e.g., 100-200 mm³) into treatment and control groups.

    • Administer S63845, vehicle control, and any combination agents according to the planned schedule.

    • Measure tumor volumes two to three times weekly.

    • Monitor mouse body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic (PD) Analysis:

    • Collect tumor tissue at various time points after the final dose to assess target engagement and downstream effects.

    • Western Blotting: Analyze protein lysates from tumors to measure the levels of MCL1, BCL-2, BCL-XL, and cleaved caspase-3 to confirm the mechanism of action.[5]

    • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

    • Co-immunoprecipitation: To confirm disruption of protein-protein interactions, perform co-immunoprecipitation of MCL1 to assess its binding to pro-apoptotic proteins like BIM and BAK.[8]

Conclusion

The use of S63845 in patient-derived xenograft models provides a robust preclinical platform to evaluate its therapeutic potential in a setting that closely mimics human cancer. The protocols outlined in these application notes offer a framework for conducting these studies in a reproducible and rigorous manner. Careful consideration of the PDX model selection, drug formulation, and endpoint analysis is crucial for generating high-quality data to inform the clinical development of this promising MCL1 inhibitor.

References

Application Notes and Protocols for Co-immunoprecipitation Assays to Study S63845 Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3][4][5] MCL1 is overexpressed in a variety of cancers and contributes to therapeutic resistance by sequestering pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.[2][6] S63845 exerts its therapeutic effect by binding to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic partners like BAK and BAX, which in turn triggers the mitochondrial pathway of apoptosis.[2][4][7][8]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[9][10] This application note provides a detailed protocol for utilizing Co-IP to investigate the effects of S63845 on the interaction between MCL1 and its binding partners. By immunoprecipitating MCL1, researchers can identify co-precipitated proteins and assess how S63845 modulates these interactions. This information is crucial for understanding the mechanism of action of S63845 and for the development of novel anti-cancer therapies.

Principle of the Assay

The Co-IP assay involves the following key steps:

  • Cell Lysis: Cells are treated with S63845 or a vehicle control and then lysed under non-denaturing conditions to maintain native protein complexes.

  • Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., MCL1) is added to the cell lysate to form an antibody-protein complex.

  • Immune Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The captured protein complexes are eluted from the beads.

  • Analysis: The eluted proteins are typically analyzed by Western blotting to detect the "bait" protein and any co-precipitated "prey" proteins.

Signaling Pathway of S63845 Action

S63845_Pathway cluster_Mitochondrion Mitochondrial Apoptosis Pathway MCL1 MCL1 BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters Apoptosis Apoptosis BAK_BAX->Apoptosis Induces S63845 S63845 S63845->MCL1 Inhibits CoIP_Workflow start Start: S63845-treated Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate (Optional) lysis->preclear ip Immunoprecipitation (Anti-MCL1 Ab) preclear->ip capture Immune Complex Capture (Protein A/G Beads) ip->capture wash Wash Beads capture->wash elution Elution wash->elution analysis Western Blot Analysis (MCL1, BAK, BAX) elution->analysis end End: Analyze Protein Interactions analysis->end

References

Application Notes and Protocols for Annexin V/PI Staining Following (S,R)-S63845 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of the intrinsic mitochondrial apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common survival mechanism in various cancers, making it a compelling target for therapeutic intervention.[1][4] this compound binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1][4][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.[1][2][4]

A reliable method for quantifying apoptosis is essential for evaluating the efficacy of Mcl-1 inhibitors like this compound. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry is a widely used and robust assay for the detection and differentiation of apoptotic and necrotic cells.[6][7] This method is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact plasma membranes.[10] Therefore, it serves as a marker for late apoptotic and necrotic cells with compromised membrane integrity.[6][9][10]

These application notes provide a detailed protocol for the induction of apoptosis using this compound and subsequent quantification using Annexin V/PI staining and flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

S63845_Apoptosis_Pathway Signaling Pathway of this compound Induced Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion S63845 This compound Mcl1 Mcl-1 S63845->Mcl1 Inhibits BAX_BAK BAX/BAK Mcl1->BAX_BAK Inhibits MOMP MOMP BAX_BAK->MOMP Induces Pro_Casp9 Pro-Caspase-9 Casp9 Caspase-9 Pro_Casp9->Casp9 Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleaves & Activates Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC Cytochrome c MOMP->CytoC Release CytoC->Pro_Casp9 Activates

Caption: this compound inhibits Mcl-1, leading to BAX/BAK activation and apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (specific Mcl-1 inhibitor)

  • Cell line of interest (e.g., MCL-1 dependent cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. Allow adherent cells to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and drug concentration.

Annexin V/PI Staining Protocol
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.

    • Adherent cells: Carefully collect the culture medium (containing floating, potentially apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300-400 x g) for 5 minutes at room temperature.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Determine the cell density and adjust the volume to achieve a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a new flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) to the cell suspension. The volumes may vary depending on the kit manufacturer's instructions.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]

  • Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (preferably within 1 hour).

Data Presentation

The data obtained from the flow cytometry analysis can be presented in dot plots and quantified in a tabular format. The cell population is typically divided into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells[6]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from an Annexin V/PI staining experiment after treatment with this compound.

Treatment GroupConcentration (nM)Incubation Time (h)% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)Total Apoptotic Cells (%) (Q2 + Q4)
Vehicle Control024
This compound1024
This compound10024
This compound100024
Vehicle Control048
This compound1048
This compound10048
This compound100048

Experimental Workflow

Experimental_Workflow Experimental Workflow for Annexin V/PI Staining after this compound Treatment A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Incubation B->C D 4. Cell Harvesting C->D E 5. Cell Washing D->E F 6. Staining with Annexin V & PI E->F G 7. Incubation in the Dark F->G H 8. Flow Cytometry Analysis G->H I 9. Data Quantification & Reporting H->I

Caption: Workflow for assessing apoptosis after this compound treatment.

Troubleshooting and Considerations

  • Compensation: Proper compensation is crucial to correct for spectral overlap between the fluorochromes used for Annexin V and PI. Use single-stained controls for setting up the compensation.

  • Cell Density: Avoid using a high cell density during staining, as it can lead to false-positive results.

  • Incubation Times: Optimize the incubation times for both the drug treatment and the staining procedure for your specific cell line and experimental conditions.

  • Controls: Always include untreated and vehicle-treated controls to establish baseline levels of apoptosis and necrosis. A positive control (e.g., cells treated with a known apoptosis-inducing agent) can also be included to validate the assay.[6]

  • Data Analysis: Gate the cell populations carefully to exclude debris and cell aggregates, which can interfere with the analysis.[11]

References

Application Note: Analysis of Apoptosis Markers by Western Blot Following S63845 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic mitochondrial apoptotic pathway.[1] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor survival and resistance to chemotherapy.[2] S63845 binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and thereby triggering the BAX/BAK-dependent mitochondrial apoptosis pathway.[2][3] This targeted mechanism of action leads to the activation of the caspase cascade and subsequent cleavage of cellular substrates, culminating in programmed cell death.

Western blotting is a fundamental technique for elucidating the molecular mechanisms of drug action. This application note provides a detailed protocol for the analysis of key apoptosis markers by Western blot in cancer cell lines treated with S63845. The markers discussed include the primary target MCL-1, the essential apoptosis regulators BAX and BAK, and the downstream effectors cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP).

Signaling Pathway and Experimental Rationale

S63845 induces apoptosis by directly inhibiting MCL-1, a key pro-survival protein. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of BAX and BAK, caspase cleavage, and PARP cleavage.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: S63845 induced apoptosis pathway.

Data Presentation

The following tables summarize the expected quantitative changes in apoptosis marker expression following S63845 treatment, based on densitometric analysis of Western blot data. Results may vary depending on the cell line, S63845 concentration, and treatment duration.

Table 1: Effect of S63845 on MCL-1, BAX, and BAK Protein Levels

ProteinTreatmentFold Change (vs. Control)Cell LineReference
MCL-1S63845 (1 µM, 25h)~1.5 - 2.0Melanoma Cells[4]
BAXS63845No significant change in total protein level expectedVarious[1][5]
BAKS63845No significant change in total protein level expectedVarious[5][6]

Table 2: Effect of S63845 on Apoptosis Execution Markers

ProteinTreatmentExpected OutcomeCell LineReference
Cleaved Caspase-3S63845 (e.g., 1 µM)Time-dependent increaseLymphoma Cells[7]
Cleaved PARPS63845 (e.g., 1 µM)Time-dependent increaseLymphoma Cells[7]

Experimental Protocols

Experimental Workflow Overview

G

Detailed Protocol

1. Cell Culture and Treatment with S63845

  • Cell Seeding: Seed the cancer cell line of interest in appropriate culture plates or flasks. Allow cells to adhere and reach 70-80% confluency.

  • S63845 Preparation: Prepare a stock solution of S63845 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and replace it with the medium containing the desired concentrations of S63845. Include a vehicle control group (DMSO-treated).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

2. Protein Extraction

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Suspension cells: Centrifuge the cell suspension, discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in ice-cold RIPA buffer with inhibitors.

  • Lysis: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Table 3: Recommended Primary Antibodies and Dilutions

AntibodyHostSupplier (Example)Recommended Dilution
MCL-1RabbitCell Signaling Technology1:1000
BAXRabbitCell Signaling Technology1:1000
BAKRabbitCell Signaling Technology1:1000
Cleaved Caspase-3RabbitCell Signaling Technology1:1000
PARPRabbitCell Signaling Technology1:1000
β-Actin (Loading Control)MouseSigma-Aldrich1:5000

6. Detection and Data Analysis

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein bands to the corresponding loading control (e.g., β-actin or GAPDH) for each sample.

  • Analysis: Calculate the fold change in protein expression relative to the vehicle-treated control.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the Western blot analysis of key apoptosis markers following treatment with the MCL-1 inhibitor S63845. This approach is crucial for understanding the molecular mechanism of action of S63845 and for evaluating its pro-apoptotic efficacy in preclinical cancer models. The provided diagrams and tables serve as valuable resources for experimental planning and data interpretation.

References

Application Notes and Protocols: Utilizing S63845 in CRISPR-Cas9 Screening for Synthetic Lethality and Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] MCL1 is a member of the BCL-2 family of proteins and a key regulator of the intrinsic mitochondrial apoptotic pathway.[4] Overexpression of MCL1 is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1][3] S63845 exerts its cytotoxic effects by binding to the BH3-binding groove of MCL1 with high affinity, thereby preventing its interaction with pro-apoptotic proteins BAX and BAK.[1][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptosis pathway.[1][2][4]

The advent of CRISPR-Cas9 technology has provided a powerful tool for genome-wide functional genomic screening, enabling the identification of genes that modulate cellular responses to therapeutic agents.[1][6][7] The combination of S63845 with CRISPR-Cas9 screening offers a robust platform to uncover synthetic lethal interactions and mechanisms of drug resistance. Synthetic lethality occurs when the perturbation of two genes (e.g., pharmacological inhibition of one and genetic knockout of another) results in cell death, while the loss of either gene alone is tolerated.[1][8] This approach holds immense promise for identifying novel combination therapies and patient stratification biomarkers.

These application notes provide a comprehensive overview and detailed protocols for the use of S63845 in CRISPR-Cas9 screening to identify synthetic lethal partners and resistance mechanisms.

Signaling Pathway of S63845 Action

The following diagram illustrates the mechanism of action of S63845 in inducing apoptosis.

S63845_Mechanism Mechanism of S63845-Induced Apoptosis cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes S63845 S63845 MCL1 MCL1 S63845->MCL1 inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK inhibits BAX_BAK->MOMP induces CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow with S63845 cluster_Preparation 1. Preparation cluster_Screening 2. Screening cluster_Treatment 3. Treatment cluster_Analysis 4. Analysis A Lentiviral sgRNA Library Production C Transduction of Cas9 Cells with sgRNA Library A->C B Cas9-Expressing Cell Line Generation B->C D Antibiotic Selection C->D E Splitting Cell Population D->E F Control (DMSO) E->F G S63845 Treatment E->G H Genomic DNA Extraction F->H G->H I sgRNA Sequencing H->I J Data Analysis (Hit Identification) I->J Validation_Workflow Workflow for Validating CRISPR Screen Hits A Design and Clone Individual sgRNAs for Top Gene Hits B Generate Individual Knockout Cell Lines A->B C Cell Viability Assay B->C D Immunoblotting B->D E Confirm Synthetic Lethality C->E D->E Synthetic_Lethality_Concept Concept of Synthetic Lethality with S63845 cluster_Conditions Experimental Conditions cluster_Outcomes Cellular Outcomes A Wild-Type Cells Outcome_A Viable A->Outcome_A B S63845 Treatment (MCL1 Inhibition) Outcome_B Viable B->Outcome_B C Gene X Knockout Outcome_C Viable C->Outcome_C D S63845 Treatment + Gene X Knockout Outcome_D Cell Death (Synthetic Lethality) D->Outcome_D

References

Application Notes and Protocols for (S,R)-S63845 in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2][3] Overexpression of MCL1 is a common mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology.[4] this compound binds to the BH3-binding groove of MCL1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][5] This leads to the activation of the mitochondrial apoptosis pathway, resulting in cancer cell death.[1][2][3]

The transition from traditional 2D cell culture to 3D cell culture and organoid models represents a significant advancement in preclinical cancer research. These models more accurately recapitulate the complex in vivo microenvironment, cellular heterogeneity, and drug response of human tumors. Patient-derived organoids (PDOs), in particular, have emerged as a powerful tool for personalized medicine, offering a platform for testing anti-cancer drug efficacy on an individual basis.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture and organoid systems.

Mechanism of Action: MCL1 Inhibition by this compound

This compound selectively binds to the BH3 domain of the MCL1 protein. This competitive inhibition frees the pro-apoptotic proteins BAX and BAK, which then oligomerize in the outer mitochondrial membrane. This process leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[8]

MCL1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspases Caspase Activation CytoC_release->Caspases Activates BAX_BAK_active Active BAX/BAK Oligomers BAX_BAK_active->MOMP Induces S63845 This compound MCL1 MCL1 S63845->MCL1 Inhibits BAX_BAK_inactive Inactive BAX/BAK MCL1->BAX_BAK_inactive Sequesters BAX_BAK_inactive->BAX_BAK_active Freed upon MCL1 inhibition Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_setup Model Generation cluster_treatment Drug Treatment cluster_analysis Data Analysis start Start: Cancer Cell Line or Patient Tissue culture 3D Culture Initiation (e.g., Matrigel dome or low-attachment plate) start->culture formation Spheroid/Organoid Formation & Maturation (7-14 days) culture->formation treatment Treat with this compound (Dose-response series) formation->treatment incubation Incubation (e.g., 72 hours) treatment->incubation readout Assay Readout: - Viability (e.g., CellTiter-Glo 3D) - Apoptosis (e.g., Caspase-Glo 3D) - Imaging (e.g., Confocal) incubation->readout analysis Data Analysis: - IC50 Calculation - Imaging Quantification readout->analysis end End: Results Interpretation analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (S,R)-S63845

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic mitochondrial apoptotic pathway.[1] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor survival and resistance to chemotherapy.[1][3] this compound binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[3] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[1]

Flow cytometry is an indispensable tool for characterizing the cellular response to this compound treatment. This document provides detailed protocols for assessing apoptosis and cell cycle effects using flow cytometry, along with representative data and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the efficacy of this compound across various cancer cell lines.

Table 1: this compound IC50 Values in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
H929Multiple Myeloma~100
U-2946B-cell Lymphoma~100
MOLT-3T-cell Acute Lymphoblastic Leukemia~10
RPMI-8402T-cell Acute Lymphoblastic Leukemia~10
HL-60Acute Myeloid LeukemiaVaries (submicromolar)
ML-1Acute Myeloid LeukemiaVaries (submicromolar)

Data compiled from multiple sources, including Kotschy A, et al. Nature. 2016.

Table 2: Apoptosis Induction by this compound in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineTreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)
MDA-MB-468This compound30 nM21.8%
MDA-MB-468Cisplatin100 nM4.1%
MDA-MB-468This compound + Cisplatin30 nM + 100 nM33.8%

Data from a study on the synergistic effects of S63845 and cisplatin.

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate or other suitable culture vessel.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the floating and adherent cell populations.

    • Wash the cells once with cold PBS.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1, step 2.

    • Wash the cells once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Mandatory Visualization

G cluster_0 Cell Preparation and Treatment cluster_1 Apoptosis Assay cluster_2 Cell Cycle Assay A Seed Cells in Culture Plates B Treat with this compound (and controls) A->B C Harvest Cells (Adherent + Floating) B->C H Harvest Cells B->H D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate at RT (15-20 min) F->G M Flow Cytometry Analysis G->M I Wash with PBS H->I J Fix with Cold 70% Ethanol I->J K Stain with PI and RNase A J->K L Incubate at RT (30 min) K->L L->M

Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.

G MCL1 MCL-1 (Anti-apoptotic) BAX_BAK BAX / BAK (Pro-apoptotic) MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces S63845 This compound S63845->MCL1 Inhibits

Caption: Signaling pathway of MCL-1 inhibition by this compound leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to (S,R)-S63845

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the selective MCL-1 inhibitor, (S,R)-S63845.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[3][5] This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][4]

Q2: My S63845-sensitive cell line is showing reduced responsiveness over time. What are the potential mechanisms of acquired resistance?

Several mechanisms can lead to acquired resistance to S63845. The most commonly observed mechanisms include:

  • Upregulation of other anti-apoptotic BCL-2 family proteins: Increased expression of BCL-2 or BCL-XL can compensate for the inhibition of MCL-1, sequestering pro-apoptotic proteins and preventing apoptosis.[6]

  • Alterations in pro-apoptotic BCL-2 family proteins: Deletion or inactivating mutations in pro-apoptotic proteins, particularly BAK1, can prevent the induction of apoptosis even when MCL-1 is inhibited.[7]

  • Stabilization of the MCL-1 protein: Mutations in genes that regulate MCL-1 protein stability, such as the tumor suppressor FBW7, can lead to increased MCL-1 levels and a requirement for higher concentrations of S63845 to induce apoptosis.[8][9]

  • Activation of survival signaling pathways: Upregulation of pro-survival pathways, such as the MAPK/ERK pathway, can promote the expression of anti-apoptotic proteins and contribute to resistance.[10]

  • Stroma-mediated resistance: In hematological malignancies like multiple myeloma, interactions with bone marrow stromal cells can induce resistance to S63845.[11]

Q3: Is it possible for MCL-1 levels to increase after treatment with S63845?

Yes, some studies have observed an increase in MCL-1 protein levels following treatment with S63845.[12][13] This may be a compensatory mechanism where the cell attempts to overcome the inhibition by increasing the total amount of the target protein. This phenomenon has been associated with an extension of the MCL-1 protein half-life.[12]

Q4: Can resistance to other BCL-2 family inhibitors, like venetoclax (B612062), predict resistance to S63845?

Resistance to venetoclax (a BCL-2 inhibitor) is often driven by an upregulation of MCL-1.[14][15] In such cases, cells may initially be sensitive to S63845. However, cancer cells can develop resistance to S63845 monotherapy through mechanisms like the upregulation of BCL-2 or BCL-XL.[16] Therefore, the resistance mechanisms are interconnected, and combination therapies are often explored.[16]

Troubleshooting Guides

Issue 1: Decreased Apoptotic Response to S63845 in a Previously Sensitive Cell Line

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps
Upregulation of BCL-2 or BCL-XL 1. Western Blot Analysis: Probe cell lysates for BCL-2, BCL-XL, and MCL-1 to assess protein levels in your resistant cells compared to the parental line. 2. Co-immunoprecipitation: Assess the binding of BIM to BCL-2 and BCL-XL in resistant cells. 3. Combination Treatment: Test the synergistic effect of S63845 with a BCL-2 inhibitor (e.g., venetoclax) or a BCL-XL inhibitor.
Loss or Inactivation of BAK1 1. Western Blot Analysis: Check for the presence of BAK1 protein in your resistant cell line. 2. Gene Sequencing: Sequence the BAK1 gene to identify potential mutations. 3. CRISPR/Cas9 Screening: If available, perform a CRISPR screen to identify genes whose loss confers resistance.[7]
Increased MCL-1 Protein Levels 1. Western Blot Analysis: Quantify MCL-1 protein levels in treated versus untreated resistant cells. 2. Cycloheximide Chase Assay: Determine the half-life of the MCL-1 protein to see if it is stabilized in resistant cells.
Cell Culture Contamination or Cell Line Misidentification 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. 2. Short Tandem Repeat (STR) Profiling: Authenticate your cell line to ensure its identity.
Issue 2: Inconsistent S63845 Efficacy in Co-culture Models

Possible Causes and Solutions

Possible Cause Suggested Troubleshooting Steps
Stroma-Mediated Resistance 1. Cytokine Profiling: Analyze the supernatant from co-cultures for secreted factors (e.g., IL-6) that may induce resistance.[11] 2. Transwell Assay: Separate the cancer cells from the stromal cells using a transwell insert to determine if direct cell-cell contact is required for resistance. 3. Pathway Analysis: Investigate signaling pathways (e.g., STAT3) in the cancer cells that are known to be activated by stromal interactions.
Variable Stromal Cell Activity 1. Stromal Cell Characterization: Ensure consistent phenotype and activity of the stromal cell population used in your experiments. 2. Standardized Co-culture Conditions: Maintain consistent cell seeding densities and media conditions for all co-culture experiments.

Data Presentation

Table 1: IC50 Values of S63845 in Sensitive and Acquired Resistant Cell Lines

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
Kasumi-1Acute Myeloid Leukemia~100>1000>10[17]
H929Multiple Myeloma~100Not ReportedNot Reported[18]
U-2946B-cell Lymphoma~100Not ReportedNot Reported[18]

Note: Specific IC50 values for resistant lines are often not explicitly stated in the literature but are described as being significantly higher.

Table 2: Changes in Protein Expression in S63845-Resistant Cells

Cell Line ModelProtein UpregulatedFold ChangeMethodReference
DLBCL/Burkitt Lymphoma PDXBCL-XLVariableWestern Blot[6]
DLBCL/Burkitt Lymphoma PDXMCL-1VariableWestern Blot[6]
Trametinib-Resistant MelanomaMCL-1~2-4 foldWestern Blot[13]

Experimental Protocols

Protocol 1: Western Blot for BCL-2 Family Proteins
  • Cell Lysis: Harvest parental and S63845-resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-XL, BAK, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Protocol 2: Co-immunoprecipitation of BCL-2 Family Proteins
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or CHAPS) with protease inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-MCL-1 or anti-BIM) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the potential interacting partners (e.g., BIM, BAX, BAK).

Mandatory Visualizations

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis S63845 This compound MCL1 MCL-1 S63845->MCL1 Inhibits BIM BIM MCL1->BIM BAX_BAK BAX / BAK BIM->BAX_BAK BAX_BAK->MOMP

Caption: Mechanism of action of this compound leading to apoptosis.

Resistance_Mechanisms cluster_Resistance Mechanisms of Acquired Resistance S63845 This compound MCL1 MCL-1 S63845->MCL1 Inhibits Apoptosis Apoptosis MCL1->Apoptosis Inhibits BCL2_XL Upregulation of BCL-2 / BCL-XL BCL2_XL->Apoptosis BAK_loss Loss of BAK1 BAK_loss->Apoptosis MCL1_stabilization MCL-1 Stabilization (e.g., FBW7 mutation) MCL1_stabilization->MCL1 Increases levels MAPK MAPK Pathway Activation MAPK->MCL1 Increases expression

Caption: Overview of key mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased S63845 Sensitivity Observed Check_Proteins Western Blot for BCL-2 Family (MCL-1, BCL-2, BCL-XL, BAK) Start->Check_Proteins Protein_Altered Protein Levels Altered? Check_Proteins->Protein_Altered Upregulation BCL-2/BCL-XL Upregulated or BAK Lost Protein_Altered->Upregulation Yes No_Change No Significant Change Protein_Altered->No_Change No Check_Interactions Co-IP for BIM Interactions No_Change->Check_Interactions Check_Stability MCL-1 Stability Assay (Cycloheximide Chase) No_Change->Check_Stability Consider_Other Investigate Other Mechanisms (e.g., Signaling Pathways, Stroma) Check_Interactions->Consider_Other Check_Stability->Consider_Other

Caption: A troubleshooting workflow for investigating S63845 resistance.

References

Technical Support Center: Identifying Biomarkers of S63845 Sensitivity and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments involving the selective MCL-1 inhibitor, S63845. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to identifying biomarkers of sensitivity and resistance.

Frequently Asked Questions (FAQs)

Q1: What is S63845 and what is its mechanism of action?

S63845 is a small molecule that acts as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] It binds with high affinity to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[3][4] This inhibition leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, ultimately resulting in cancer cell death.[5][6]

Q2: Why do different cancer cell lines exhibit varying sensitivity to S63845?

The sensitivity of a cancer cell line to S63845 is primarily dictated by its dependence on MCL-1 for survival.[3][7] Cell lines that are highly dependent on MCL-1 to sequester pro-apoptotic proteins are particularly sensitive. In contrast, cell lines that rely on other anti-apoptotic proteins such as BCL-2 or BCL-xL for survival, or those with mutations in the apoptotic machinery, tend to be more resistant.[7][8]

Q3: What are the established biomarkers that predict sensitivity to S63845?

Several biomarkers have been identified to predict a positive response to S63845 treatment. High expression of MCL-1 is a primary indicator of dependence and, consequently, sensitivity.[7] Additionally, high levels of the pro-apoptotic protein BAK and the presence of BAK/MCL1 complexes are associated with increased sensitivity to S63845.[9][10] In certain contexts, such as acute myeloid leukemia (AML), specific genetic mutations like IDH2 R140Q may indicate sensitivity to combination therapies involving BCL-2 inhibitors like venetoclax, which is often used with S63845.[11]

Q4: What are the known mechanisms and biomarkers of resistance to S63845?

Resistance to S63845 can be both intrinsic and acquired.

  • Intrinsic Resistance:

    • High expression of other anti-apoptotic proteins: Elevated levels of BCL-2 or BCL-xL can compensate for MCL-1 inhibition by sequestering pro-apoptotic proteins.[7][9]

    • Low expression of pro-apoptotic proteins: Insufficient levels of BAX or BAK can limit the cell's ability to undergo apoptosis even when MCL-1 is inhibited.[7]

    • Expression of Bcl-w: In cutaneous T-cell lymphoma, the expression of Bcl-w has been correlated with resistance to S63845.[8][12]

  • Acquired Resistance:

    • Upregulation of anti-apoptotic proteins: Cancer cells can develop resistance by increasing the expression of MCL-1 and BCL-xL over time.[7]

    • Downregulation of pro-apoptotic proteins: A decrease in the expression of BAK and BAX has been observed in some cell lines that have acquired resistance to S63845.[7]

    • Stroma-mediated resistance: In multiple myeloma, the tumor microenvironment can induce resistance through the dysregulation of specific microRNAs (miR-193b-3p and miR-21-5p), leading to changes in MCL-1 and BCL-2 expression.[13]

    • Gene Signature in TNBC: A specific four-gene signature has been identified in triple-negative breast cancer cells that are resistant to S63845.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High IC50 value in a supposedly sensitive cell line 1. Incorrect assessment of MCL-1 dependence: The cell line may not be as reliant on MCL-1 as initially thought. 2. Suboptimal drug concentration or incubation time: The experimental conditions may not be optimal for inducing apoptosis. 3. Cell line misidentification or contamination. 1. Confirm MCL-1 dependence: Perform siRNA or shRNA knockdown of MCL-1 to verify its role in cell survival. Conduct BH3 profiling to assess mitochondrial priming. 2. Optimize experimental parameters: Perform a dose-response and time-course experiment to determine the optimal S63845 concentration and incubation period. 3. Authenticate cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
Development of resistance after initial sensitivity 1. Upregulation of compensatory anti-apoptotic proteins (BCL-2, BCL-xL). 2. Downregulation of pro-apoptotic proteins (BAX, BAK). 3. Selection of a resistant sub-clone. 1. Analyze protein expression: Use Western blotting or mass spectrometry to assess the levels of BCL-2 family proteins in the resistant cells compared to the parental sensitive cells. 2. Consider combination therapy: Combine S63845 with a BCL-2/BCL-xL inhibitor (e.g., venetoclax, navitoclax) to overcome resistance.[15] 3. Isolate and characterize clones: Perform single-cell cloning to investigate the heterogeneity of the cell population.
Discrepancy between in vitro and in vivo results 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Inadequate drug exposure at the tumor site. 2. Tumor microenvironment influence: Stromal cells can confer resistance.[13] 3. Species-specific differences in S63845 affinity: S63845 has a lower affinity for mouse MCL-1 compared to human MCL-1.[1][16][17]1. Optimize dosing and schedule: Conduct PK/PD studies to ensure adequate drug levels are achieved in the tumor. 2. Utilize co-culture models: Perform in vitro experiments with co-cultures of cancer cells and stromal cells to mimic the tumor microenvironment. 3. Use appropriate animal models: For preclinical studies, consider using xenograft models with human cancer cells or humanized mouse models expressing human MCL-1 for more accurate evaluation.[16][17]
Inconsistent results in apoptosis assays 1. Assay variability. 2. Incorrect timing of measurement. 3. Cell density effects. 1. Use multiple apoptosis assays: Corroborate findings from one assay (e.g., Annexin V/PI staining) with another (e.g., caspase activity assay, PARP cleavage). 2. Perform a time-course analysis: Measure apoptosis at different time points to capture the peak response. 3. Standardize cell seeding density: Ensure consistent cell numbers are used across all experiments.

Data Presentation: Biomarkers of S63845 Sensitivity and Resistance

Table 1: Protein Biomarkers for S63845 Sensitivity

BiomarkerTypeRationale for Association with SensitivityKey References
MCL-1 Anti-apoptotic proteinHigh expression indicates cellular dependence on MCL-1 for survival.[7]
BAK Pro-apoptotic proteinHigh expression provides the necessary machinery for apoptosis induction upon MCL-1 inhibition.[9]
BAK/MCL1 Complexes Protein complexPresence indicates that BAK is sequestered by MCL-1, and its release upon S63845 treatment will trigger apoptosis.[10]

Table 2: Protein and Genetic Biomarkers for S63845 Resistance

BiomarkerTypeRationale for Association with ResistanceKey References
BCL-2 Anti-apoptotic proteinHigh expression can compensate for MCL-1 inhibition by sequestering pro-apoptotic proteins.[7][9]
BCL-xL Anti-apoptotic proteinSimilar to BCL-2, high levels can confer resistance to MCL-1 inhibition.[7][9]
Bcl-w Anti-apoptotic proteinExpression is correlated with resistance in specific cancer types like cutaneous T-cell lymphoma.[8][12]
BAX/BAK Pro-apoptotic proteinsLow expression limits the cell's capacity to undergo apoptosis.[7]
Four-gene signature Gene expressionA specific gene signature is associated with resistance in triple-negative breast cancer.[14]
miR-193b-3p, miR-21-5p microRNADysregulation in the tumor microenvironment can alter MCL-1 and BCL-2 expression, leading to resistance.[13]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of S63845 (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with S63845 at the desired concentrations and time points in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blotting for BCL-2 Family Proteins
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Visualizations

S63845_Mechanism_of_Action cluster_1 Apoptosis Cascade MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits MOMP MOMP BAK->MOMP Induces BAX BAX BAX->MOMP Induces S63845 S63845 S63845->MCL1 Inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: S63845 inhibits MCL-1, leading to BAK/BAX activation and apoptosis.

S63845_Resistance_Mechanisms cluster_resistance Resistance Mechanisms S63845 S63845 MCL1 MCL-1 S63845->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition of apoptosis is blocked BCL2_XL_up ↑ BCL-2 / BCL-xL BCL2_XL_up->Apoptosis Compensatory inhibition BAX_BAK_down ↓ BAX / BAK BAX_BAK_down->Apoptosis Reduced apoptotic potential MCL1_up ↑ MCL-1 MCL1_up->MCL1 Increased target Experimental_Workflow start Start: Select Cancer Cell Lines of Interest viability Cell Viability Assay (IC50 determination) start->viability classify Classify Cell Lines: Sensitive vs. Resistant viability->classify sensitive Sensitive Cell Lines classify->sensitive Low IC50 resistant Resistant Cell Lines classify->resistant High IC50 biomarker_analysis Biomarker Analysis (Western Blot, qPCR, etc.) sensitive->biomarker_analysis apoptosis_assays Apoptosis Assays (Annexin V, Caspase) sensitive->apoptosis_assays resistant->biomarker_analysis resistant->apoptosis_assays combination Combination Therapy Studies resistant->combination end End: Identify Predictive Biomarkers biomarker_analysis->end apoptosis_assays->end combination->end

References

potential off-target effects of S63845 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective MCL1 inhibitor, S63845. The following information addresses potential off-target effects, particularly at high concentrations, and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of S63845 at high concentrations?

A1: S63845 is a highly selective inhibitor of Myeloid Cell Leukemia 1 (MCL1).[1][2] Its primary off-target effects at high concentrations are often extensions of its on-target activity in tissues that rely on MCL1 for normal function. The most well-documented on-target toxicity is cardiotoxicity, as MCL1 is essential for cardiomyocyte survival and mitochondrial function.[3] While comprehensive public data from broad kinase or other off-target screening panels at high concentrations are limited, the primary concern at supra-therapeutic doses remains on-target toxicities in non-cancerous tissues.

Q2: Is the observed cardiomyocyte toxicity with S63845 an on-target or off-target effect?

A2: The cardiotoxicity observed with S63845 and other MCL1 inhibitors is considered an on-target effect. MCL1 plays a crucial role in maintaining mitochondrial integrity and function in cardiomyocytes. Inhibition of MCL1 in these cells can lead to mitochondrial dysfunction and cell death, independent of the apoptotic pathways typically targeted in cancer cells.[3] This suggests that the cardiac effects are a direct consequence of MCL1 inhibition in heart tissue.

Q3: My non-cancerous cell line is showing cytotoxicity at high concentrations of S63845. How can I determine if this is an off-target effect?

A3: To investigate if the observed cytotoxicity is off-target, consider the following troubleshooting steps:

  • Confirm MCL1 Dependence: First, determine if your cell line has any level of MCL1 dependence. Even low levels of dependence could be exacerbated at high concentrations of the inhibitor.

  • MCL1 Knockdown/Knockout Controls: The most definitive way to identify off-target effects is to use a cell line where MCL1 has been knocked out or knocked down. If S63845 still induces cytotoxicity in the absence of its target, the effect is likely off-target.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a form of MCL1 that is resistant to S63845 binding. If the cytotoxicity is on-target, this should restore cell viability.

  • Use a Structurally Different MCL1 Inhibitor: Compare the effects of S63845 with another potent and selective MCL1 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Q4: What is the selectivity profile of S63845 against other BCL2 family members?

A4: S63845 is highly selective for MCL1 over other BCL2 family proteins such as BCL2, BCL-XL, and BCL-W. Binding affinity studies have shown that S63845 binds to MCL1 in the nanomolar range, with significantly weaker or no detectable binding to other BCL2 family members at therapeutic concentrations.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Cardiotoxicity in In Vitro Models
  • Symptom: You observe decreased viability, reduced contractility, or mitochondrial dysfunction in cardiomyocyte cultures treated with high concentrations of S63845.

  • Possible Cause: This is likely an on-target effect due to the critical role of MCL1 in cardiomyocyte function.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the observed toxicity. Compare this to the EC50 for efficacy in your cancer model to assess the therapeutic window.

    • Caspase-Independence Check: Investigate whether the observed cell death is caspase-dependent. On-target cardiotoxicity from MCL1 inhibition may be caspase-independent.[3]

    • Mitochondrial Function Assays: Utilize assays to specifically measure mitochondrial membrane potential, oxygen consumption, and ATP production to further characterize the mitochondrial dysfunction.

Issue 2: Inconsistent Efficacy in Cancer Models at High Concentrations
  • Symptom: Increasing the concentration of S63845 beyond a certain point does not lead to a proportional increase in cancer cell death.

  • Possible Cause: The cancer cells may have a co-dependency on other anti-apoptotic proteins (e.g., BCL-XL), or high concentrations may induce cellular stress responses that counteract the pro-apoptotic signal.

  • Troubleshooting Steps:

    • BCL-XL Expression Analysis: Determine the expression level of BCL-XL in your cancer model. High BCL-XL expression is a known resistance mechanism to MCL1 inhibitors.

    • Combination Therapy: Test the combination of S63845 with a BCL-XL inhibitor (e.g., A-1331852) to see if this enhances cell killing.

    • Cell Cycle Analysis: High concentrations of some drugs can induce cell cycle arrest, which may antagonize apoptosis. Perform cell cycle analysis to investigate this possibility.

Data Presentation

Table 1: Selectivity Profile of S63845 against BCL2 Family Proteins

ProteinBinding Affinity (Kd, nM)Reference
MCL10.19[1]
BCL2>10,000[1]
BCL-XL>10,000[1]

Table 2: Potential On-Target Toxicities of MCL1 Inhibition

Tissue/Organ SystemObserved EffectMechanismReference
HeartDecreased contractility, mitochondrial dysfunction, cell deathOn-target inhibition of MCL1 in cardiomyocytes
Hematopoietic SystemTransient cytopeniasOn-target effect on hematopoietic stem and progenitor cells

Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to the manufacturer's instructions until they form a spontaneously beating syncytium.

  • Compound Treatment: Prepare a dose range of S63845 (e.g., 0.1 nM to 10 µM) and a vehicle control. Treat the hiPSC-CMs for various time points (e.g., 24, 48, 72 hours).

  • Contractility Assessment:

    • Use a microelectrode array (MEA) system to measure the beat rate and field potential duration.

    • Alternatively, use video microscopy and motion vector analysis to assess contractility parameters.

  • Viability Assay: At the end of the treatment period, assess cell viability using a resazurin-based assay or by quantifying ATP levels.

  • Mitochondrial Function Assays:

    • Membrane Potential: Stain cells with a potentiometric dye like TMRE or TMRM and analyze by fluorescence microscopy or flow cytometry.

    • Oxygen Consumption: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Caspase Activity Assay: To determine if cell death is caspase-dependent, co-treat cells with S63845 and a pan-caspase inhibitor (e.g., Z-VAD-FMK) and assess viability.

Protocol 2: Differentiating On-Target vs. Off-Target Cytotoxicity
  • Cell Line Generation: Generate a stable MCL1 knockout (KO) or shRNA-mediated knockdown (KD) cell line from the parental cell line of interest using CRISPR/Cas9 or lentiviral transduction, respectively.

  • Confirmation of KO/KD: Confirm the absence or significant reduction of MCL1 protein expression by Western blot.

  • Cytotoxicity Assay:

    • Plate the parental, MCL1 KO/KD, and a non-targeting control cell line.

    • Treat the cells with a range of S63845 concentrations for 48-72 hours.

    • Measure cell viability using a standard method (e.g., CTG, MTT).

  • Data Analysis: Compare the dose-response curves of the parental and MCL1 KO/KD cell lines. A significant rightward shift in the EC50 for the KO/KD line indicates on-target toxicity. Persistent cytotoxicity in the KO/KD line at high concentrations suggests potential off-target effects.

Mandatory Visualizations

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion MOM Outer Mitochondrial Membrane Cytochrome_c Cytochrome c MOM->Cytochrome_c Releases BAX_BAK BAX / BAK BAX_BAK->MOM Forms pore in MCL1 MCL1 MCL1->BAX_BAK Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates S63845 S63845 S63845->MCL1 Inhibits

Caption: On-target mechanism of S63845 leading to apoptosis.

Troubleshooting_Off_Target_Effects Start Unexpected Cytotoxicity Observed at High [S63845] Check_MCL1 Is the cell line MCL1-dependent? Start->Check_MCL1 On_Target Likely On-Target Effect Check_MCL1->On_Target Yes Off_Target_Exp Perform MCL1 KO/KD Experiment Check_MCL1->Off_Target_Exp No / Unknown Compare_Cyto Compare Cytotoxicity in Parental vs. KO/KD cells Off_Target_Exp->Compare_Cyto No_Shift No significant shift in EC50 Compare_Cyto->No_Shift Shift Significant rightward shift in EC50 for KO/KD Compare_Cyto->Shift Conclusion_Off_Target Suggests Off-Target Effect No_Shift->Conclusion_Off_Target Conclusion_On_Target Confirms On-Target Effect Shift->Conclusion_On_Target

Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.

References

Troubleshooting S63845 Solubility in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the selective MCL1 inhibitor, S63845. Our aim is to address common challenges related to its solubility in cell culture media, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of S63845?

A1: S63845 is practically insoluble in water.[1] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used.[1][4][5] It is crucial to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[3]

Q2: I observed precipitation when diluting my S63845 DMSO stock solution into cell culture media. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic small molecules like S63845. This "fall-out" occurs because the compound is poorly soluble in the aqueous environment of the media.

Several factors can contribute to this:

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effect on compound solubility.[6]

  • Concentration of S63845: High final concentrations of S63845 are more likely to precipitate.

  • Media Composition: The presence of salts, proteins (especially in serum-containing media), and other components can affect the solubility of the compound.[7]

  • Temperature: Changes in temperature between the stock solution and the media can influence solubility.

To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.

Q3: Can I warm or sonicate S63845 to improve its solubility?

A3: Yes, gentle warming and sonication can aid in the dissolution of S63845. For preparing stock solutions, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can help achieve a higher concentration.[1][2] When preparing working solutions in cell culture media, pre-warming the media to 37°C before adding the S63845 stock solution may help. However, prolonged or excessive heating should be avoided to prevent compound degradation.[7]

Q4: How should I store my S63845 stock solution?

A4: Stock solutions of S63845 should be stored at -20°C or -80°C for long-term stability.[1][2][8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7][8] Solutions should be protected from light.[8]

Solubility and Formulation Data

The following tables summarize the solubility of S63845 in various solvents and provide examples of in vivo formulations that can be adapted for in vitro use to enhance solubility.

Table 1: S63845 Solubility in Common Solvents

SolventSolubilityReference(s)
DMSO≥30 mg/mL[5]
≥41.45 mg/mL[1][2]
54.44 mg/mL[4]
100 mg/mL (120.58 mM)[3]
33.33 mg/mL (40.19 mM)[9]
Methanol≥20 mg/mL[1]
Ethanol30 mg/mL[5]
38 mg/mL[3]
65.0 mg/mL[4]
WaterInsoluble[1][3]
Ethanol:PBS (pH 7.2) (1:7)0.1 mg/mL[5]

Table 2: Example Formulations for Improved Aqueous Solubility

Formulation ComponentsFinal ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mL (2.41 mM)[9]
≥ 7.5 mg/mL (9.04 mM)[8][10]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (2.51 mM)[11]
2% Kolliphore, 98% sterile PBSNot specified[12]

Troubleshooting Guide for S63845 Precipitation in Cell Culture Media

If you are encountering precipitation of S63845 in your cell culture experiments, follow this step-by-step troubleshooting guide.

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Protocol Optimization cluster_3 Advanced Strategies cluster_4 Outcome start Precipitation of S63845 in Cell Culture Media check_stock 1. Verify Stock Solution - Is it clear? - Stored correctly? start->check_stock check_dilution 2. Review Dilution Method - Rapid vs. dropwise addition? - Vortexing during addition? check_stock->check_dilution Stock OK success Resolution: Clear Solution check_stock->success Stock was the issue. Prepare fresh. prewarm_media 3. Pre-warm Media - Is media at 37°C? check_dilution->prewarm_media Method OK check_dilution->success Improved dilution method worked. lower_stock 4. Lower Stock Concentration - Prepare a more dilute stock in DMSO. prewarm_media->lower_stock Still Precipitates prewarm_media->success Pre-warming solved it. serial_dilution 5. Use Serial Dilutions - Perform intermediate dilutions in media. lower_stock->serial_dilution lower_stock->success Lower stock conc. worked. reduce_final_conc 6. Reduce Final S63845 Conc. - Is the target concentration necessary? serial_dilution->reduce_final_conc serial_dilution->success Serial dilution worked. serum_effect 7. Assess Serum Effect - Test with and without serum, or reduced serum. reduce_final_conc->serum_effect reduce_final_conc->success Lower final conc. worked. solubilizing_agents 8. Use Solubilizing Agents - Add low % Pluronic F-68 or Tween-20. - Test for cell toxicity. serum_effect->solubilizing_agents Still Precipitates serum_effect->success Adjusting serum worked. solubilizing_agents->success Agent successful. G S63845 S63845 MCL1 MCL1 S63845->MCL1 Inhibits BAK_BAX BAK / BAX (Pro-apoptotic) MCL1->BAK_BAX Sequesters (Inhibits Apoptosis) Mito Mitochondrial Outer Membrane Permeabilization BAK_BAX->Mito Apoptosis Apoptosis Mito->Apoptosis

References

Technical Support Center: (S,R)-S63845 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor (S,R)-S63845 in animal models. The focus is on minimizing and managing potential toxicities to ensure robust and reproducible experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Acute Toxicity or Mortality Observed During or Shortly After Dosing

Question: We are observing acute toxicity (e.g., respiratory distress, lethargy, inability to ambulate) or mortality in our mice during or shortly after intravenous (i.v.) administration of this compound. What could be the cause and how can we mitigate this?

Answer:

Acute toxicity with this compound is often dose-dependent and can be influenced by the animal model and formulation. Here are potential causes and troubleshooting steps:

  • Inappropriate Animal Model Selection: Standard mouse models have a higher tolerance for this compound due to a six-fold lower binding affinity for murine Mcl-1 compared to human MCL-1.[1][2] If you are using humanized Mcl-1 (huMcl-1) mice, they are significantly more sensitive.[1][3]

  • Dosage Exceeds Maximum Tolerated Dose (MTD): The MTD for this compound is substantially different between standard and humanized mouse models. Exceeding the MTD can lead to acute toxicity and mortality.[3]

  • Improper Formulation: The solubility and stability of this compound are critical for safe i.v. administration. An improper formulation can lead to precipitation and subsequent emboli.

Troubleshooting Workflow:

start Acute Toxicity Observed model_check Verify Animal Model: Standard or Humanized Mcl-1? start->model_check dose_check Review Dosage: Is it within the recommended MTD for the specific model? model_check->dose_check Correct Model model_switch Action: Consider Model If using huMcl-1, ensure dose is appropriately lowered. model_check->model_switch Incorrect Model/Dose Mismatch formulation_check Examine Formulation: Was it prepared correctly? dose_check->formulation_check Dose within MTD dose_reduction Action: Reduce Dose Titrate up from a lower starting dose. dose_check->dose_reduction Dose too High reformulate Action: Prepare Fresh Formulation Follow the recommended protocol precisely. formulation_check->reformulate Improper Formulation resolution Resolution: Toxicity mitigated. formulation_check->resolution Correct Formulation dose_reduction->resolution model_switch->dose_check reformulate->resolution

Caption: Troubleshooting workflow for acute toxicity.

Issue 2: Signs of Hematological Toxicity (Myelosuppression)

Question: Our animals are showing signs of myelosuppression (e.g., neutropenia, thrombocytopenia) after treatment with this compound. How can we monitor and manage this?

Answer:

This compound, as an inhibitor of the pro-survival protein MCL-1, can affect normal hematopoiesis.[4] Monitoring and management are key to successful long-term studies.

  • On-Target Effect: MCL-1 is crucial for the survival of hematopoietic stem and progenitor cells. Its inhibition can lead to a temporary decrease in blood cell counts.

  • Monitoring is Crucial: Regular monitoring of blood parameters is essential to assess the severity and duration of myelosuppression.

Monitoring and Management Plan:

start Suspected Myelosuppression cbc Action: Perform Complete Blood Count (CBC) Collect peripheral blood at baseline and regular intervals post-treatment. start->cbc assess Assess Severity: Compare to baseline and control group. cbc->assess mild Mild/Moderate Myelosuppression: Continue monitoring. assess->mild < 30% decrease severe Severe Myelosuppression: Consider dose reduction or interruption. assess->severe > 30% decrease recovery Monitor for Hematopoietic Recovery mild->recovery supportive_care Action: Supportive Care - Monitor for signs of infection or bleeding. - Consider sterile housing and soft diet. severe->supportive_care supportive_care->recovery continue_study Resolution: Blood counts return to baseline. Continue study. recovery->continue_study

Caption: Plan for monitoring and managing myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for intravenous administration of this compound in mice?

A1: A commonly used and well-tolerated formulation for intravenous administration of this compound in mice is 2% Vitamin E/d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in 0.9% NaCl.[3][5] The solution should be protected from light.[3]

Q2: What are the recommended maximum tolerated doses (MTD) for this compound in mice?

A2: The MTD is highly dependent on the mouse strain. For standard wild-type mice (e.g., C57BL/6), the MTD has been reported to be around 40 mg/kg for 5 consecutive daily i.v. injections. However, in humanized Mcl-1 (huMcl-1) mice, which are more sensitive, the MTD is significantly lower, at approximately 12.5 mg/kg for the same dosing schedule.[3] It is crucial to perform a dose-range finding study in your specific animal model.

Q3: What are the potential on-target toxicities of this compound?

A3: As MCL-1 is essential for the survival of various normal cell types, on-target toxicities are a possibility. The primary concerns are:

  • Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia, due to the role of MCL-1 in hematopoietic stem and progenitor cells.[4]

  • Cardiotoxicity: MCL-1 is vital for cardiomyocyte survival. While this compound has been reported to have an acceptable safety margin in some preclinical models, cardiotoxicity is a known risk for MCL-1 inhibitors and should be monitored, especially in longer-term studies or in sensitive models.[6] This can manifest as elevations in cardiac troponins.[6]

Q4: How can I monitor for potential cardiotoxicity in my animal model?

A4: Monitoring for cardiotoxicity can involve a multi-pronged approach:

  • Biomarkers: Measurement of cardiac troponin T (cTnT) or I (cTnI) in plasma or serum is a sensitive indicator of cardiac injury.[6]

  • Echocardiography: Non-invasive cardiac imaging can assess parameters like ejection fraction and fractional shortening to monitor cardiac function.

  • Histopathology: At the end of the study, heart tissue should be collected for histopathological examination to look for any signs of cardiomyocyte damage.

Q5: Are there strategies to reduce the toxicity of this compound while maintaining efficacy?

A5: Yes, several strategies can be employed:

  • Combination Therapy: Combining this compound with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax (B612062), may allow for the use of lower, less toxic doses of each compound while achieving synergistic efficacy.[2][7]

  • Dosing Schedule Optimization: Intermittent dosing schedules may be better tolerated than continuous daily dosing, allowing for recovery of normal tissues between treatments.

  • Supportive Care: Providing supportive care, such as maintaining a sterile environment for myelosuppressed animals and ensuring proper nutrition and hydration, can help mitigate the clinical impact of toxicities.[8]

Data Summary Tables

Table 1: Maximum Tolerated Dose (MTD) of this compound in Different Mouse Models

Animal ModelDosing RegimenMTDSigns of Toxicity at Higher DosesReference
Wild-type Mice (C57BL/6)5 consecutive daily i.v. injections~40 mg/kgNot specified in detail, but tolerated up to this dose.
Humanized Mcl-1 (huMcl-1) Mice5 consecutive daily i.v. injections12.5 mg/kgIncreased respiration, inability to rise or ambulate, mortality.[3]

Table 2: Reported Hematological Effects of this compound in Mice

Hematopoietic Cell TypeEffectTime CourseAnimal ModelReference
Long-Term Hematopoietic Stem Cells (LT-HSC)Stress-induced elevationEarly (Day 7)CB6F1 Mice[7]
Multipotent Progenitors (MPP)Suppression (intramedullary)Late (Day 22)CB6F1 Mice[7]
Myeloid and Megakaryocytic LineagesExtramedullary compensatory hematopoiesisEarly (Day 7)CB6F1 Mice[4]
Erythroid LineageBlocked maturation (intramedullary and extramedullary)Early (Day 7)CB6F1 Mice[4]
Lymphoid LineageInhibition (intramedullary and extramedullary)Early (Day 7)CB6F1 Mice[7]

Experimental Protocols

Protocol 1: Formulation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)

  • 0.9% Sodium Chloride (NaCl) solution, sterile

  • Sterile, light-protected vials and syringes

Procedure:

  • Prepare a 2% (w/v) solution of Vitamin E TPGS in 0.9% NaCl. For example, to make 10 mL, dissolve 200 mg of Vitamin E TPGS in 10 mL of 0.9% NaCl. Gentle warming may be required to fully dissolve the TPGS.

  • Weigh the required amount of this compound powder.

  • Add the 2% Vitamin E TPGS/NaCl solution to the this compound powder to achieve the desired final concentration.

  • Vortex or sonicate until the this compound is completely dissolved. The solution should be clear.

  • Protect the final formulation from light at all times.

  • Administer to animals via intravenous injection (e.g., tail vein) at the desired dose.

This protocol is based on methodologies described in preclinical studies.[3][5]

Protocol 2: Monitoring for Hematological Toxicity

Objective: To monitor for and assess the degree of myelosuppression during treatment with this compound.

Procedure:

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a small volume of peripheral blood (e.g., via saphenous or tail vein bleed) from each animal for a baseline complete blood count (CBC).

  • Post-Treatment Blood Collection: Collect blood samples at regular intervals throughout the study. A suggested time course could be on days 7, 14, and 21 post-treatment initiation, and at the study endpoint.

  • CBC Analysis: Analyze the blood samples for the following parameters:

    • White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes)

    • Red Blood Cell (RBC) count

    • Hemoglobin

    • Hematocrit

    • Platelet count

  • Data Analysis: Compare the post-treatment CBC results to the baseline values for each animal and to the values from a vehicle-treated control group. A significant decrease in neutrophils (neutropenia) or platelets (thrombocytopenia) is indicative of myelosuppression.

  • Clinical Monitoring: In addition to blood analysis, closely monitor the animals for clinical signs of myelosuppression, such as pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia), or signs of infection (neutropenia).

Signaling Pathway and Workflow Diagrams

S63845 This compound Mcl1 Mcl-1 S63845->Mcl1 Inhibits BakBax BAK / BAX Mcl1->BakBax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BakBax->MOMP Induces CytochromeC Cytochrome c Release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of this compound.

start Start In Vivo Study dose_finding Dose-Range Finding Study (Determine MTD) start->dose_finding efficacy_study Efficacy Study (Therapeutic Dose) dose_finding->efficacy_study monitoring Toxicity Monitoring: - Clinical Observations - Body Weight - CBC - Cardiac Biomarkers efficacy_study->monitoring adverse_event Adverse Event Observed? monitoring->adverse_event manage_toxicity Manage Toxicity: - Dose Reduction - Supportive Care adverse_event->manage_toxicity Yes endpoint Study Endpoint: - Efficacy Assessment - Terminal Bleed - Tissue Collection adverse_event->endpoint No no_event No yes_event Yes manage_toxicity->monitoring data_analysis Data Analysis endpoint->data_analysis

Caption: General experimental workflow for in vivo studies.

References

interpreting unexpected results in S63845 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S63845 experiments. This resource is designed for researchers, scientists, and drug development professionals to interpret unexpected results and troubleshoot common issues encountered when working with the selective MCL-1 inhibitor, S63845.

Frequently Asked Questions (FAQs)

Q1: Why do MCL-1 protein levels increase after treatment with S63845, an MCL-1 inhibitor?

This is a frequently observed phenomenon. The binding of S63845 to MCL-1 can stabilize the protein and extend its half-life, leading to an apparent accumulation.[1][2] This does not necessarily indicate a lack of inhibitory activity. The key function of S63845 is to disrupt the interaction between MCL-1 and pro-apoptotic proteins like BAK and BAX, thereby inducing apoptosis, even if total MCL-1 levels are elevated.[1][2][3]

Q2: We observe high variability in sensitivity to S63845 across different cell lines. Is this expected?

Yes, significant variability in sensitivity is expected and has been reported. The efficacy of S63845 is highly dependent on the cell's reliance on MCL-1 for survival, often termed "MCL-1 dependency".[4] Cell lines can be categorized as highly sensitive (IC50 < 0.1 μM), moderately sensitive (0.1 μM < IC50 < 1 μM), or insensitive (IC50 > 1 μM).[1] This differential sensitivity is influenced by the expression levels of other BCL-2 family proteins.

Q3: What are the known mechanisms of acquired resistance to S63845?

Acquired resistance to S63845 can develop through several molecular mechanisms:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for MCL-1 inhibition by upregulating other pro-survival proteins such as BCL-2 and BCL-xL.[5][6] These proteins can then sequester pro-apoptotic proteins, preventing cell death.

  • Deletion or downregulation of pro-apoptotic effectors: Loss or reduced expression of essential pro-apoptotic proteins like BAK can confer resistance.[7]

  • Drug efflux pumps: Increased activity of drug efflux pumps, such as ABCB1, has been implicated in resistance to MCL-1 inhibitors in some cancer types.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value or Lack of Apoptosis

If your experiments show a higher than expected IC50 value or a lack of apoptotic response, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Step

  • Low MCL-1 Dependence: The cell line may not be primarily dependent on MCL-1 for survival.

    • Recommendation: Screen a panel of cell lines with known sensitivities to S63845 to use as positive and negative controls.[1] Perform co-immunoprecipitation experiments to assess the baseline engagement of MCL-1 with pro-apoptotic partners.

  • Compensatory Pro-survival Mechanisms: The cells may be upregulating other anti-apoptotic proteins like BCL-2 or BCL-xL.

    • Recommendation: Perform western blot analysis to check the expression levels of BCL-2 and BCL-xL. Consider combination therapies with BCL-2 inhibitors (e.g., Venetoclax) or BCL-xL inhibitors to overcome this resistance.[5][6]

  • Suboptimal Experimental Conditions: Issues with compound stability, cell health, or assay parameters.

    • Recommendation: Ensure proper dissolution and storage of S63845.[8] Monitor cell health and passage number. Optimize assay parameters such as cell seeding density and treatment duration.

Issue 2: Increased MCL-1 Protein Levels Observed Post-Treatment

As mentioned in the FAQs, this is an expected outcome due to protein stabilization. However, it is crucial to confirm that the drug is active.

Confirmation of S63845 Activity

  • Co-immunoprecipitation: Demonstrate that S63845 is disrupting the interaction between MCL-1 and pro-apoptotic proteins (BAK, BAX, BIM).[1][2][3]

  • Apoptosis Assays: Confirm the induction of apoptosis through methods like Annexin V/PI staining, caspase-3 cleavage, or PARP cleavage, despite the increase in total MCL-1.[1][2][9]

Data Presentation

Table 1: S63845 Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypeSensitivityApproximate IC50
H929Multiple MyelomaHighly Sensitive< 0.1 μM
AMO1Multiple MyelomaHighly Sensitive< 0.1 μM
MV4-11Acute Myeloid LeukemiaSensitive4–233 nM
HCT-116Colon CarcinomaModerately Sensitive0.1 μM < IC50 < 1 μM
MDA-MB-231Triple-Negative Breast CancerInsensitive> 1 μM

Note: IC50 values are approximate and can vary between studies and experimental conditions.[1]

Experimental Protocols

Western Blot for BCL-2 Family Proteins

  • Cell Lysis: Treat cells with S63845 for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BAK, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with S63845 at various concentrations and time points. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP (Apoptosis) BAX_BAK BAX / BAK BAX_BAK->MOMP Induces S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits MCL1->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) MCL1->BIM Sequesters BIM->BAX_BAK Activates

Caption: Mechanism of action for S63845 in inducing apoptosis.

S63845_Resistance_Mechanisms cluster_Mechanisms Resistance Mechanisms S63845 S63845 Treatment Apoptosis Apoptosis S63845->Apoptosis Expected Outcome Resistance Resistance S63845->Resistance Unexpected Outcome Upreg_BCL2_BCLxL Upregulation of BCL-2 / BCL-xL Resistance->Upreg_BCL2_BCLxL Del_BAK Deletion of BAK Resistance->Del_BAK Efflux Increased Drug Efflux Resistance->Efflux

Caption: Overview of potential resistance mechanisms to S63845.

Troubleshooting_Workflow Start Unexpected Result: High IC50 / No Apoptosis Check_MCL1_Dep Check MCL-1 Dependency (e.g., literature, control cell lines) Start->Check_MCL1_Dep Check_Comp Assess Compensatory Proteins (Western Blot for BCL-2, BCL-xL) Start->Check_Comp Check_Protocol Review Experimental Protocol (Compound stability, cell health) Start->Check_Protocol Solution_New_Model Solution: Use a more MCL-1 dependent model Check_MCL1_Dep->Solution_New_Model If low dependency Solution_Combo Solution: Consider combination therapy (e.g., + Venetoclax) Check_Comp->Solution_Combo If upregulation observed Solution_Optimize Solution: Optimize assay parameters Check_Protocol->Solution_Optimize If protocol issues found

Caption: Troubleshooting workflow for unexpected S63845 results.

References

challenges in long-term treatment with S63845

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges during the long-term treatment with S63845, a selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to long-term S63845 treatment?

A1: Acquired resistance to S63845 monotherapy is a significant challenge and can arise through several mechanisms:

  • Upregulation of other anti-apoptotic proteins: The most common mechanism is the upregulation of other BCL-2 family members, particularly BCL-2 and BCL-XL.[1][2] These proteins can compensate for the inhibition of MCL-1, sequestering pro-apoptotic proteins and preventing apoptosis.

  • Increased MCL-1 expression: Paradoxically, some resistant models show an upregulation of the MCL-1 protein itself.[1][3]

  • Loss of pro-apoptotic effectors: Deletion or inactivation of pro-apoptotic proteins like BAK can prevent the induction of apoptosis even when MCL-1 is inhibited.[4]

  • Drug Efflux: Increased activity of drug efflux pumps, such as ABCB1, may reduce the intracellular concentration of S63845.[2]

  • Alterations in upstream signaling: Mutations in genes like FBW7, which is involved in MCL-1 degradation, can lead to increased MCL-1 stability and resistance.[5]

Q2: What are the known on-target toxicities associated with S63845?

A2: Since MCL-1 is crucial for the survival of several normal cell types, on-target toxicities are a concern. Key areas of concern include:

  • Hematopoietic Toxicity: MCL-1 is essential for hematopoietic stem and progenitor cells (HSPCs).[6] S63845 treatment can lead to the depletion of these cells, affecting various hematopoietic lineages.[6][7][8][9]

  • Cardiotoxicity: MCL-1 plays a vital role in cardiomyocyte survival.[1][10] While preclinical models have shown an acceptable safety margin, the potential for cardiac side effects, especially with long-term treatment, is a consideration.[11][12] It is important to note that S63845 has a higher affinity for human MCL-1 than for its murine counterpart, meaning that toxicity observed in mouse models may not fully translate to humans.[1][10]

Q3: How can I overcome acquired resistance to S63845 in my experimental models?

A3: Combination therapy is the most effective strategy to overcome or prevent resistance to S63845. Consider the following combinations based on the suspected resistance mechanism:

  • BCL-2 Inhibitors (e.g., Venetoclax): If resistance is mediated by BCL-2 upregulation, co-treatment with a BCL-2 inhibitor can be highly synergistic.[1][12][13][14]

  • BCL-XL Inhibitors (e.g., A-1331852, Navitoclax): For resistance driven by BCL-XL, a combination with a BCL-XL inhibitor is a rational approach.[15]

  • Conventional Chemotherapy (e.g., Cisplatin, Docetaxel): S63845 can sensitize cancer cells to the effects of traditional chemotherapeutic agents.[4][16][17]

  • Other Targeted Therapies: Combining S63845 with inhibitors of other signaling pathways, such as HER2 inhibitors (e.g., trastuzumab, lapatinib) in relevant cancers, can be effective.[4][12]

Troubleshooting Guides

Problem 1: Decreased sensitivity to S63845 in cell lines after prolonged culture.
Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve with S63845 and compare the IC50 value to the parental cell line. 2. Investigate Mechanism: Use Western blotting to assess the expression levels of BCL-2 family proteins (MCL-1, BCL-2, BCL-XL). 3. Implement Combination Therapy: Based on the Western blot results, introduce a second agent (e.g., venetoclax (B612062) for high BCL-2).
Cell line misidentification or contamination 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Regularly test your cultures for mycoplasma contamination.
Problem 2: High levels of toxicity observed in in vivo models.
Possible Cause Suggested Solution
On-target toxicity to normal tissues 1. Dose Reduction/Schedule Modification: Titrate the dose of S63845 to find a balance between efficacy and toxicity. Consider alternative dosing schedules (e.g., intermittent dosing). 2. Monitor Hematological Parameters: Perform complete blood counts (CBCs) regularly to monitor for hematopoietic toxicity. 3. Use Humanized Mouse Models: For more accurate prediction of toxicity, consider using humanized Mcl-1 mouse models.[10]
Off-target effects 1. Confirm Target Engagement: Use techniques like co-immunoprecipitation to ensure S63845 is binding to MCL-1 at the doses used. 2. Lower the Dose: If off-target effects are suspected, reducing the dose may mitigate these issues while retaining on-target activity.

Quantitative Data Summary

Table 1: S63845 Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypeS63845 IC50 (nM)Reference
H929Multiple Myeloma< 100[18]
AMO1Multiple Myeloma< 100[18]
MV4-11Acute Myeloid Leukemia4 - 233[18][19]
MDA-MB-468Triple-Negative Breast Cancer141.2 ± 24.7[17]
HCC1143Triple-Negative Breast Cancer3100 ± 500[17]

Table 2: Combination Effects of S63845 with Other Agents

Cell LineCombination AgentEffectReference
MDA-MB-468CisplatinSynergistic[16][17]
HER2-amplified Breast Cancer LinesTrastuzumab/LapatinibSynergistic[4]
B-cell non-Hodgkin Lymphoma (BCL2-positive PDX)VenetoclaxSynthetically lethal[1]
Multiple Myeloma (RPMI-8226 xenograft)VenetoclaxPotent anti-myeloma activity[13]

Experimental Protocols

Protocol 1: Generation of S63845-Resistant Cell Lines
  • Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.

  • Dose Escalation: Expose the cells to a low concentration of S63845 (e.g., IC20).

  • Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of S63845 in a stepwise manner.

  • Selection: Continue this process of dose escalation and selection over several months.

  • Characterization: Once a resistant population is established (e.g., tolerating a 10-fold higher concentration than the parental line), characterize the resistant phenotype by determining the new IC50 and analyzing molecular changes (e.g., protein expression via Western blot).[1]

Protocol 2: Annexin V-Based Cytotoxicity Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Drug Treatment: Treat the cells with varying concentrations of S63845 (and/or a combination agent) for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Protocol 3: Western Blot Analysis of BCL-2 Family Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Visualizations

S63845_Mechanism_of_Action S63845 Mechanism of Action and Resistance cluster_apoptosis Apoptosis Pathway S63845 S63845 MCL1 MCL-1 S63845->MCL1 inhibits BAK_BIM BAK / BIM (Pro-apoptotic) MCL1->BAK_BIM sequesters Apoptosis Apoptosis BAK_BIM->Apoptosis induces BCL2 BCL-2 BCL2->BAK_BIM sequesters BCLXL BCL-XL BCLXL->BAK_BIM sequesters Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: S63845 induces apoptosis by inhibiting MCL-1, leading to the release of pro-apoptotic proteins. Resistance can occur via upregulation of BCL-2 or BCL-XL, which can be overcome by combination with inhibitors like Venetoclax.

troubleshooting_workflow Troubleshooting S63845 Resistance start Decreased S63845 Sensitivity Observed confirm_resistance Confirm Resistance (Dose-Response Curve) start->confirm_resistance investigate_mechanism Investigate Mechanism (Western Blot for BCL-2 family) confirm_resistance->investigate_mechanism high_bcl2 High BCL-2 Expression? investigate_mechanism->high_bcl2 high_bclxl High BCL-XL Expression? high_bcl2->high_bclxl No combine_venetoclax Combine with Venetoclax high_bcl2->combine_venetoclax Yes combine_bclxl_inhibitor Combine with BCL-XL Inhibitor high_bclxl->combine_bclxl_inhibitor Yes other_mechanisms Consider Other Mechanisms (e.g., BAK deletion, drug efflux) high_bclxl->other_mechanisms No

Caption: A logical workflow for troubleshooting acquired resistance to S63845 in experimental settings.

References

Technical Support Center: S63845 Efficacy and the Role of BAK/BAX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of BAK and BAX protein status on the efficacy of the MCL-1 inhibitor, S63845.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for S63845?

S63845 is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] It binds to the BH3-binding groove of MCL-1, preventing it from sequestering the pro-apoptotic proteins BAK and BAX.[4][5] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[1][3]

Q2: How does the deletion of BAK and/or BAX affect the efficacy of S63845?

The presence of at least one of the two pro-apoptotic proteins, BAK or BAX, is essential for S63845-induced apoptosis.[6][7]

  • BAK/BAX Double Deletion: Complete knockout of both BAK and BAX confers high resistance to S63845.[8][9]

  • Single Deletion: Deletion of either BAK or BAX can lead to decreased sensitivity to S63845, although the extent of resistance can be cell-line dependent.[10][11] Some studies suggest that BAK may play a more critical role than BAX in mediating S63845-induced cell death in certain solid tumor cell lines.[10]

Q3: My S63845 treatment is ineffective in my cell line of interest. Could BAK/BAX status be the cause?

Yes, a lack of response to S63845 could be due to the absence or low expression of both BAK and BAX proteins. It is a primary mechanism of resistance.[9][11] We recommend verifying the BAK and BAX expression status in your experimental model.

Q4: Can upregulation of other anti-apoptotic proteins compensate for MCL-1 inhibition by S63845 in BAK/BAX proficient cells?

Yes, increased expression of other pro-survival BCL-2 family members, such as BCL-2 and BCL-xL, can confer resistance to S63845.[10][12] These proteins can sequester pro-apoptotic partners that are released from MCL-1 upon S63845 treatment, thereby preventing apoptosis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Complete lack of S63845-induced apoptosis. Cell line may be BAK and BAX double-negative.1. Verify BAK and BAX protein expression by Western Blot. 2. If confirmed, consider using a cell line proficient in at least one of these proteins.
Reduced sensitivity to S63845. 1. Deletion or low expression of BAK or BAX. 2. High expression of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL).1. Quantify BAK and BAX expression levels. 2. Assess the expression of BCL-2 and BCL-xL. 3. Consider co-treatment with inhibitors of other anti-apoptotic proteins (e.g., Venetoclax for BCL-2).[12]
Inconsistent results between experiments. 1. Variability in cell passage number affecting protein expression. 2. Inconsistent drug concentration or treatment duration.1. Use cells within a consistent and low passage number range. 2. Ensure accurate drug dilution and consistent incubation times for all experiments.
Unexpected cell death in control (untreated) BAK/BAX knockout cells. Off-target effects of genetic modification or selection process.1. Validate knockout cell lines thoroughly (e.g., sequencing). 2. Compare to parental and non-targeting control cell lines.

Quantitative Data Summary

The following tables summarize the impact of BAK/BAX status on S63845 efficacy from cited literature.

Table 1: Effect of BAK/BAX Knockdown/Knockout on S63845-Induced Cell Death

Cell LineGenetic ModificationS63845 ConcentrationObserved Effect on Cell DeathReference
HeLasiRNA knockdown of BAK3 µMSubstantially reduced PARP cleavage[10]
HeLasiRNA knockdown of BAX3 µMNo significant change in cell survival[10]
H23siRNA knockdown of BAK0.3 or 1 µMDecreased cell death[10]
H23siRNA knockdown of BAX0.3 or 1 µMNo significant change in cell survival[10]
U2946CRISPR/Cas9 deletion of BAKVariousSignificant but incomplete inhibition of apoptosis[9]
U2946 (BAK-deleted)siRNA knockdown of BAXVariousComplete inhibition of S63845-induced apoptosis[9]

Table 2: Synergistic Effects of S63845 with Other Agents in Relation to BAK/BAX Status

Cell LineCombination TreatmentGenetic ModificationOutcomeReference
OVCAR8Paclitaxel + S63845Double knockdown of BAK and BAXInhibition of apoptosis induced by the combination[13]

Experimental Protocols

1. Western Blot for BAK/BAX Expression

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAK, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells and treat with S63845 at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

3. CRISPR/Cas9-Mediated Gene Deletion of BAK/BAX

  • gRNA Design: Design and clone gRNAs targeting a critical exon of the BAK1 or BAX gene into a Cas9 expression vector (e.g., pLentiCRISPRv2).

  • Transduction/Transfection: Introduce the Cas9/gRNA construct into the target cells using lentiviral transduction or transfection.

  • Selection: Select for successfully transduced/transfected cells (e.g., using puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Validation: Screen clones for gene knockout by Western Blot and confirm by sequencing the targeted genomic region.

Visualizations

S63845_Mechanism_of_Action cluster_MCL1_Inhibition MCL-1 Inhibition cluster_Apoptosis_Initiation Apoptosis Initiation S63845 S63845 MCL1 MCL-1 S63845->MCL1 Inhibits BAK_BAX BAK / BAX MCL1->BAK_BAX Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX->MOMP Induces Caspase_Activation Caspase Activation MOMP->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: S63845 inhibits MCL-1, releasing BAK/BAX to induce apoptosis.

Troubleshooting_Workflow Start S63845 Treatment Ineffective Check_BAK_BAX Check BAK/BAX Expression (Western Blot) Start->Check_BAK_BAX BAK_BAX_Present BAK and/or BAX Present? Check_BAK_BAX->BAK_BAX_Present BAK_BAX_Absent BAK and BAX Absent BAK_BAX_Present->BAK_BAX_Absent No Check_Other_BCL2 Check BCL-2/BCL-xL Expression BAK_BAX_Present->Check_Other_BCL2 Yes Resistance_Confirmed Resistance due to BAK/BAX loss BAK_BAX_Absent->Resistance_Confirmed High_BCL2_XL High BCL-2/BCL-xL? Check_Other_BCL2->High_BCL2_XL Resistance_BCL2 Resistance due to other anti-apoptotic proteins High_BCL2_XL->Resistance_BCL2 Yes Other_Causes Investigate other resistance mechanisms High_BCL2_XL->Other_Causes No

Caption: Troubleshooting workflow for S63845 resistance.

Experimental_Workflow_BAK_Deletion Start Design BAK gRNA Transduction Lentiviral Transduction into Cancer Cells Start->Transduction Selection Puromycin Selection Transduction->Selection Cloning Single-Cell Cloning Selection->Cloning Validation Validate Knockout (Western Blot/Sequencing) Cloning->Validation Treatment Treat with S63845 Validation->Treatment Analysis Apoptosis Assay (Flow Cytometry) Treatment->Analysis End Assess S63845 Efficacy Analysis->End

Caption: Workflow for assessing S63845 efficacy after BAK deletion.

References

Technical Support Center: S63845 Treatment and Pro-Survival Protein Upregulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the upregulation of other pro-survival proteins following treatment with the MCL-1 inhibitor, S63845.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to S63845 in our long-term cell culture experiments. What could be the underlying mechanism?

A1: A common mechanism for acquired resistance to S63845 is the compensatory upregulation of other anti-apoptotic BCL-2 family proteins.[1][2] Upon prolonged treatment with an MCL-1 inhibitor, cancer cells can adapt by increasing the expression of other pro-survival proteins to sequester pro-apoptotic proteins (like BIM) that are released from MCL-1.[3] Key proteins to investigate are BCL-XL and BCL-2.[1][2][3] In some models, upregulation of MCL-1 itself has also been observed.[4][5][6]

Q2: Which pro-survival proteins are most commonly upregulated in response to S63845 treatment?

A2: The most frequently reported upregulated pro-survival proteins that contribute to S63845 resistance are BCL-XL and BCL-2.[1][2][3] Studies in various cancer models, including diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, multiple myeloma, and solid tumors, have demonstrated this compensatory upregulation.[1][2][3] Additionally, some studies have reported an increase in MCL-1 protein levels following S63845 treatment, which is thought to be due to protein stabilization.[6][7]

Q3: How can we experimentally verify the upregulation of other pro-survival proteins in our S63845-resistant cells?

A3: The most direct method to verify the upregulation of pro-survival proteins is through Western blotting. This will allow you to quantify the protein expression levels of BCL-XL, BCL-2, and MCL-1 in your resistant cell lines compared to the parental (sensitive) cell lines. Co-immunoprecipitation can also be employed to assess the binding partners of these anti-apoptotic proteins and observe shifts in protein-protein interactions, such as an increased association of BIM with BCL-2 or BCL-XL.[1][3]

Q4: We have confirmed upregulation of BCL-XL in our S63845-resistant cell line. What is the next logical step to overcome this resistance?

A4: Once you have identified the specific pro-survival protein that is upregulated, a logical next step is a combination therapy approach. If BCL-XL is upregulated, combining S63845 with a BCL-XL inhibitor, such as A-1331852, or a pan-BCL-2 inhibitor that also targets BCL-XL, like Navitoclax (ABT-263), can be highly effective.[4] This dual targeting prevents the cancer cells from escaping apoptosis by switching their dependency to another pro-survival protein. Similarly, if BCL-2 is upregulated, combining S63845 with the BCL-2 specific inhibitor Venetoclax (B612062) (ABT-199) has shown synergistic effects.[3][6]

Troubleshooting Guides

Problem: Inconsistent Western blot results for BCL-2 family proteins.

Possible Cause Troubleshooting Suggestion
Poor antibody quality Ensure you are using validated antibodies specific to your target proteins (BCL-2, BCL-XL, MCL-1). Check the manufacturer's datasheet for recommended applications and dilutions.[1]
Suboptimal protein extraction Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure complete cell lysis, for example by sonication.[8][9]
Issues with protein transfer Verify efficient transfer of proteins to the membrane (PVDF or nitrocellulose) by using a protein stain like Ponceau S. Optimize transfer time and voltage based on the molecular weight of your target proteins.
Inappropriate blocking Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature to minimize non-specific antibody binding.

Problem: Difficulty interpreting co-immunoprecipitation (Co-IP) results.

Possible Cause Troubleshooting Suggestion
High background/non-specific binding Pre-clear your cell lysates with protein A/G beads before adding the primary antibody.[9] Increase the stringency of your wash buffers by slightly increasing the salt or detergent concentration.[10]
Low signal of interacting proteins Ensure your lysis buffer is not disrupting the protein-protein interactions you are trying to detect. Optimize the antibody concentration and incubation time for the immunoprecipitation step.
Antibody heavy and light chains interfering with detection Use a secondary antibody that is specific for native (non-denatured) IgG, or use a kit designed to crosslink the antibody to the beads to avoid elution of antibody fragments.

Quantitative Data Summary

The following table summarizes the observed upregulation of pro-survival proteins in response to S63845 treatment across different cancer cell lines.

Cancer Type Cell Line Treatment Observed Upregulation Detection Method Reference
Diffuse Large B-cell Lymphoma (DLBCL)MultipleAcquired Resistance to S63845MCL-1 and BCL-XLWestern Blot[1]
Multiple MyelomaMM.1S, KMS12-BMS63845Increased BCL-2/BIM and BCL-XL/BIM complexesCo-immunoprecipitation[3]
MelanomaMultipleS63845Increased MCL-1Immunoblot[4]
Solid TumorsHeLa (Cervical Cancer)Acquired Resistance to S63845BCL-XLWestern Blot[2]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Zebrafish XenograftS63845BCL-2Western Blot[6]

Detailed Experimental Protocols

Western Blot Analysis for Pro-Survival Protein Expression
  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[8]

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for MCL-1, BCL-2, BCL-XL, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[1]

Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) containing protease inhibitors.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[9]

    • Pellet the beads and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., BCL-2 or BCL-XL) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them multiple times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., BIM).

Visualizations

S63845_Resistance_Pathway Compensatory Upregulation of Pro-Survival Proteins with S63845 Treatment S63845 S63845 MCL1 MCL-1 S63845->MCL1 BIM BIM BAX_BAK BAX/BAK MCL1->BAX_BAK inhibits BIM->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis induces BCLXL BCL-XL (Upregulated) BCLXL->BIM sequesters Resistance Resistance to S63845 BCL2 BCL-2 (Upregulated) BCL2->BIM sequesters

Caption: S63845-induced apoptosis and resistance pathway.

Western_Blot_Workflow Western Blot Workflow for Pro-Survival Protein Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture (Parental vs. Resistant) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (BCL-XL, BCL-2, MCL-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry CoIP_Workflow Co-Immunoprecipitation Workflow cluster_lysate_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysis Cell Lysis (Non-denaturing) Pre_Clearing Pre-Clearing with Beads Cell_Lysis->Pre_Clearing Primary_Ab_Incubation Primary Antibody Incubation Pre_Clearing->Primary_Ab_Incubation Bead_Capture Bead Capture of Immune Complexes Primary_Ab_Incubation->Bead_Capture Washing Washing Bead_Capture->Washing Elution Elution Washing->Elution Western_Blot Western Blot Analysis (for interacting proteins) Elution->Western_Blot

References

Validation & Comparative

A Comparative Guide to MCL1 Inhibitors: (S,R)-S63845 vs. A-1210477

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (MCL1) is a critical pro-survival protein of the B-cell lymphoma 2 (BCL-2) family, representing a key therapeutic target in various cancers. Its overexpression is implicated in tumor survival and resistance to conventional therapies. This guide provides a detailed, objective comparison of two prominent MCL1 inhibitors, (S,R)-S63845 and A-1210477, focusing on their performance backed by experimental data.

Mechanism of Action: Restoring Apoptosis

Both this compound and A-1210477 are BH3 mimetics that bind with high affinity to the BH3-binding groove of the MCL1 protein.[1][2] This action prevents MCL1 from sequestering pro-apoptotic proteins like BAX and BAK.[1][3] The release of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately inducing apoptosis in cancer cells that are dependent on MCL1 for survival.[3][4][5]

Quantitative Data Summary

The following tables provide a clear comparison of the biochemical and cellular activities of this compound and A-1210477.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundA-1210477Reference
Binding Affinity (Kd) 0.19 nMNot explicitly reported, but S63845 has ~20-fold higher affinity[1]
Binding Affinity (Ki) <1.2 nM0.454 nM (454 pM)[2][6]
Cellular Activity (IC50/GI50) <1 µM in sensitive cell lines (e.g., H929)26.2 nM (cell-free assay); < 10 µM in sensitive cell lines (e.g., H2110, H23)[1][2]

Table 2: Selectivity Profile

InhibitorTargetBinding AffinitySelectivity vs. BCL-2 / BCL-XLReference
This compound MCL1Kd = 0.19 nMNo discernible binding[1][5]
A-1210477 MCL1Ki = 0.454 nM>100-fold[2][7]

Notably, this compound demonstrates a significantly higher affinity for human MCL1, approximately 20-fold greater than that of A-1210477.[1] This translates to a much greater potency in cellular assays, with reports indicating a 1,000-fold increase in the ability to kill multiple myeloma cells compared to A-1210477.[1] Furthermore, the bioavailability of A-1210477 is reportedly reduced due to binding to serum proteins, an issue not apparent with S63845.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the MCL1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

MCL1_Signaling_Pathway MCL1 Signaling Pathway and Inhibition cluster_0 Normal Cell Survival cluster_1 MCL1 Inhibition MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK sequesters Apoptosis_Inhibited Apoptosis Inhibited BAX_BAK->Apoptosis_Inhibited Inhibitor This compound or A-1210477 Inhibitor->MCL1 binds and inhibits MCL1_Inhibited MCL1 Free_BAX_BAK Free BAX / BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Free_BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis_Induced Apoptosis Induced Caspases->Apoptosis_Induced MCL1_Inhibited->Free_BAX_BAK releases

Caption: Mechanism of MCL1 inhibition leading to apoptosis.

Experimental_Workflow Experimental Workflow for MCL1 Inhibitor Evaluation start Start biochemical_assay Biochemical Binding Assay (e.g., TR-FRET) start->biochemical_assay cell_culture Cell Culture (MCL1-dependent cell lines) start->cell_culture data_analysis Data Analysis and Comparison biochemical_assay->data_analysis cell_viability Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->cell_viability apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) cell_culture->apoptosis_assay co_ip Co-Immunoprecipitation (MCL1-BIM/BAX disruption) cell_culture->co_ip cell_viability->data_analysis apoptosis_assay->data_analysis co_ip->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating MCL1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantifies the binding affinity of inhibitors to MCL1.

  • Reagents and Materials:

    • GST-tagged MCL1 protein

    • Fluorescently labeled Bak peptide (f-Bak)

    • Terbium-labeled anti-GST antibody (Tb-anti-GST)

    • Assay buffer (e.g., 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT, pH 7.5)

    • Test compounds (this compound or A-1210477) serially diluted in DMSO

    • 384-well plates

  • Procedure:

    • Mix GST-tagged MCL1 (e.g., 1 nM) with f-Bak (e.g., 100 nM) and Tb-anti-GST antibody (e.g., 1 nM).

    • Add serially diluted test compounds to the wells.

    • Incubate at room temperature for 60 minutes.

    • Measure fluorescence on a plate reader using an excitation filter of 340/35 nm and emission filters of 520/525 nm (for f-Bak) and 495/510 nm (for Tb-anti-GST).

    • Calculate binding affinity (Ki or Kd) from the displacement of the fluorescent peptide.[2]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.

  • Reagents and Materials:

    • MCL1-dependent cancer cell lines (e.g., H929, H2110, H23)

    • Appropriate cell culture medium with supplements

    • Test compounds (this compound or A-1210477) serially diluted

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well).

    • Incubate overnight to allow for cell attachment (for adherent cells).

    • Treat cells with a range of concentrations of the test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Determine IC50 values by non-linear regression analysis of the concentration-response data.[2]

Co-Immunoprecipitation (Co-IP)

This technique assesses the inhibitor's ability to disrupt the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BIM, BAK).

  • Reagents and Materials:

    • MCL1-dependent cancer cell lines (e.g., HeLa cells transduced with Flag-MCL1)

    • Test compounds (this compound or A-1210477)

    • Lysis buffer (e.g., with non-ionic detergents and protease/phosphatase inhibitors)

    • Anti-Flag antibody (or antibody against the tagged protein)

    • Protein A/G magnetic beads or agarose

    • Antibodies for Western blotting (e.g., anti-MCL1, anti-BAK, anti-BAX)

  • Procedure:

    • Treat cells with the test compound or vehicle control for a specified time (e.g., 4 hours).

    • Lyse the cells and clarify the lysate by centrifugation.

    • Incubate the lysate with an anti-Flag antibody to immunoprecipitate the MCL1 protein complex.

    • Capture the immune complexes using Protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Analyze the immunoprecipitates and total cell lysates by Western blotting to detect the presence of associated proteins like BAK and BAX. A decrease in co-precipitated BAK/BAX with MCL1 in the presence of the inhibitor indicates target engagement.[5]

References

A Comparative Guide to the Synergistic Effects of S63845 and Venetoclax in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of (S,R)-S63845, a selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), and venetoclax (B612062), a selective inhibitor of B-cell lymphoma 2 (BCL-2), represents a promising therapeutic strategy in various hematological malignancies and solid tumors. This guide provides an objective comparison of the combination's performance against single-agent treatments, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the potent synergy between these two targeted agents.

Mechanism of Synergistic Action

The intrinsic apoptosis pathway is a critical cellular process that, when dysregulated, contributes to cancer cell survival and therapeutic resistance. This pathway is tightly controlled by the BCL-2 family of proteins, which includes both anti-apoptotic members (like BCL-2, MCL-1, and BCL-XL) and pro-apoptotic members (like BIM, PUMA, and NOXA). In many cancers, overexpression of anti-apoptotic proteins allows malignant cells to evade cell death.[1]

Venetoclax functions by binding to BCL-2, preventing it from sequestering pro-apoptotic proteins.[1] Similarly, S63845 selectively inhibits MCL-1. The rationale for combining these agents stems from the frequent co-dependence of cancer cells on both BCL-2 and MCL-1 for survival.[1][2] Resistance to a single agent, such as venetoclax, is often associated with high levels of MCL-1.[2][3]

The combination of S63845 and venetoclax creates a dual blockade of these key survival pathways. This simultaneous inhibition releases a larger pool of pro-apoptotic proteins, particularly BIM, which can then activate downstream effectors like BAX and BAK, leading to mitochondrial outer membrane permeabilization and potent induction of apoptosis.[2][4] Studies have shown that treatment with venetoclax alone can lead to a compensatory upregulation of MCL-1/BIM complexes; the addition of S63845 effectively counteracts this resistance mechanism.[2] This synergistic interaction has been demonstrated to be effective even in the presence of the bone marrow microenvironment, which is known to mediate resistance.[3][5]

G cluster_2 Pro-Apoptotic Activator cluster_3 Apoptosis Execution BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters MCL1 MCL-1 MCL1->BIM Sequesters Venetoclax Venetoclax Venetoclax->BCL2 Inhibits S63845 This compound S63845->MCL1 Inhibits Apoptosis Apoptosis BIM->Apoptosis Induces

Diagram 1: Mechanism of S63845 and Venetoclax Synergy.

Supporting Experimental Data

Quantitative analyses across multiple studies and cancer types consistently demonstrate the superiority of the S63845 and venetoclax combination over either monotherapy. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergism.

Table 1: Synergistic Apoptosis Induction in Multiple Myeloma (MM) Cell Lines

Cell LineTreatment (48h)Apoptosis (%)Combination Index (CI)Reference
MM.1S Control~5%-[2]
S63845~15%-[2]
Venetoclax~10%-[2]
S63845 + Venetoclax ~70% < 0.3 (Strong Synergy) [2]
KMS12-BM Control~10%-[2]
S63845~40%-[2]
Venetoclax~50%-[2]
S63845 + Venetoclax ~90% < 0.3 (Strong Synergy) [2]

Table 2: Enhanced Cell Death in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)

Cell LineTreatment (48h)Apoptotic Cells (Annexin V+)NoteReference
NALM-6 ControlLowVenetoclax Insensitive[4]
Venetoclax (2 µM)Moderate Increase[4]
S63845 (2 µM)Moderate Increase[4]
Venetoclax + S63845 Strong Synergistic Increase [4]
BJAB Control~10%Venetoclax Sensitive[6]
Venetoclax (200 nM)~30%[6]
S63845 (100 nM)~20%[6]
Venetoclax + S63845 ~75% Synergistic Effect[6]

Table 3: In Vivo Efficacy in Xenograft Models

ModelTreatmentOutcomeReference
MM RPMI-8226 Xenograft S63845 + VenetoclaxSignificantly prolonged survival vs. monotherapy[2]
BCP-ALL PDX S63845 + VenetoclaxEnhanced anti-leukemia activity in vivo[4]
T-ALL Zebrafish Xenograft S63845 (10 µM) + Venetoclax (10 µM)Strong synergistic reduction in leukemic area (CI < 1)[7]
Neuroblastoma PDX S63845 + VenetoclaxTumor regressions[8]

Key Experimental Protocols

The synergistic effects of S63845 and venetoclax are typically validated through a series of in vitro and in vivo experiments.

G cluster_workflow Experimental Workflow for Synergy Assessment cluster_assays In Vitro Analysis start Cancer Cell Culture (e.g., MM, ALL, AML cell lines) treat Treat cells with: 1. Vehicle (Control) 2. S63845 alone 3. Venetoclax alone 4. S63845 + Venetoclax start->treat apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) treat->apoptosis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Co-Immunoprecipitation & Western Blot treat->western analysis Data Analysis: - Calculate % Apoptosis - Determine Combination Index (CI) - Analyze Protein Interactions (e.g., BIM release from BCL-2/MCL-1) apoptosis->analysis viability->analysis western->analysis

References

Combination Therapy of S63845 with Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy and overcome resistance. This guide provides a comparative analysis of combining the selective MCL-1 inhibitor, S63845, with various tyrosine kinase inhibitors (TKIs) across different cancer types. The data presented herein is collated from preclinical studies, offering insights into synergistic effects, mechanisms of action, and experimental protocols.

I. Synergistic Anti-Cancer Effects

The combination of S63845 with TKIs has demonstrated significant synergistic activity in hematological malignancies and solid tumors. This synergy allows for enhanced cancer cell killing compared to single-agent treatments.

Table 1: Synergistic Effects of S63845 and TKI Combination Therapies in Hematological Malignancies
Cancer TypeTKICell LinesKey FindingsReference
Acute Myeloid Leukemia (AML) with FLT3-ITD mutation Midostaurin (B1676583) (FLT3 inhibitor)MOLM-14, MV4-11Strong synergistic pro-apoptotic effect. Midostaurin reduces MCL-1 levels, sensitizing cells to S63845. The combination is also effective in venetoclax-resistant cells.[1][2][3][4]
Chronic Myeloid Leukemia (CML) Imatinib, Nilotinib, Dasatinib, Asciminib (BCR-ABL inhibitors)K562, JURL-MK1, TCCS, primary CD34+ CML cellsStrong synergistic anti-viability and pro-apoptotic effects. The synergy is dependent on TKI-mediated BCR-ABL1 inhibition and is observed in both parental and TKI-resistant (T315I mutation) cell lines.[5][6][7][8]
Acute Myeloid Leukemia (AML) with FLT3 or TET2 mutation AC-4-130 (STAT5 inhibitor)MOLM-13, OCI-AML3, primary AML samplesSynergistic cytotoxic effects observed in both FLT3-mutated and FLT3-wild-type AML cells.[9]
Table 2: Synergistic Effects of S63845 and TKI Combination Therapies in Solid Tumors
Cancer TypeTKICell Lines/ModelsKey FindingsReference
HER2-Amplified Breast Cancer Trastuzumab, Lapatinib (HER2 inhibitors)BT-474, SK-BR-3Synergistic activity observed in HER2-amplified breast cancer models.[10][11]
EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Gefitinib, Osimertinib (EGFR inhibitors)NCI-H1975, PC9-TM, H3255-TMStrong synergy observed with the SOS1 inhibitor BAY-293 in 3D spheroid cultures, suggesting a potential for vertical inhibition of the EGFR signaling pathway.[12]

II. Mechanisms of Synergistic Action

The enhanced efficacy of combining S63845 with TKIs stems from a multi-pronged attack on cancer cell survival pathways. A key mechanism involves the TKI-induced downregulation of MCL-1 or modulation of other BCL-2 family proteins, thereby priming the cells for apoptosis by S63845.

In FLT3-ITD AML, the FLT3 inhibitor midostaurin leads to a reduction in MCL-1 protein levels and an increase in the pro-apoptotic protein BIM. This dual action sensitizes the leukemia cells to the direct inhibition of the remaining MCL-1 by S63845, leading to robust apoptosis.[1][3] This synergistic interaction is dependent on the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway.[3][13]

Similarly, in CML, the inhibition of the BCR-ABL1 kinase by various TKIs results in a state where the cancer cells become more reliant on MCL-1 for survival. The subsequent addition of S63845 effectively triggers apoptosis.[5][6]

cluster_TKI Tyrosine Kinase Inhibitor cluster_S63845 MCL-1 Inhibitor cluster_pathway Cancer Cell Signaling TKI e.g., Midostaurin, Imatinib RTK Receptor Tyrosine Kinase (e.g., FLT3, BCR-ABL) TKI->RTK Inhibits S63845 S63845 MCL1 MCL-1 (Anti-apoptotic) S63845->MCL1 Inhibits RTK->MCL1 Downregulates BIM BIM (Pro-apoptotic) RTK->BIM Inhibits (via phosphorylation) BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BIM->BAX_BAK Activates BAX_BAK->Apoptosis Induces

Caption: Synergistic mechanism of S63845 and TKIs.

III. Experimental Protocols

The following are generalized protocols for key experiments cited in the referenced studies. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each experimental system.

Cell Viability Assays
  • AlamarBlue Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of S63845 and the TKI of interest for 48-72 hours.

    • Add AlamarBlue reagent (10% of the culture volume) to each well and incubate for 4-6 hours at 37°C.

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

    • Calculate cell viability relative to untreated controls. Synergy is often calculated using the Bliss independence model or the Chou-Talalay method.[5][7]

  • SYTOX Green Assay:

    • Similar to the AlamarBlue assay, treat cells with the drug combination.

    • Add SYTOX Green nucleic acid stain to each well.

    • Measure green fluorescence to quantify dead cells.[7]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

    • Treat cells with the drug combination for the desired time (e.g., 24-48 hours).

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Caspase-3/7 Activation Assay:

    • Plate cells in a clear-bottom 96-well plate.

    • Add the drug combination along with a caspase-3/7 substrate (e.g., IncuCyte Caspase-3/7 Green Apoptosis Assay Reagent).

    • Monitor the increase in fluorescence over time using a live-cell imaging system. This allows for the kinetic measurement of apoptosis induction.[5][7]

Western Blotting
  • Treat cells with the drug combination for the specified duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., MCL-1, PARP, Caspase-3, BIM, BAX, BAK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with S63845 and TKI start->treatment viability Cell Viability (AlamarBlue, SYTOX) treatment->viability apoptosis Apoptosis (Annexin V, Caspase-3/7) treatment->apoptosis western Protein Expression (Western Blot) treatment->western

Caption: General experimental workflow.

IV. Conclusion

The combination of the MCL-1 inhibitor S63845 with various TKIs represents a promising therapeutic strategy for a range of cancers. The preclinical data strongly supports the synergistic nature of these combinations, which often lead to enhanced apoptosis and overcoming of drug resistance. The mechanisms underpinning this synergy are multifaceted but frequently involve the TKI-mediated modulation of the BCL-2 family of proteins, thereby increasing the dependence of cancer cells on MCL-1 for survival. Further clinical investigation is warranted to translate these compelling preclinical findings into effective treatments for patients.

References

A Comparative Guide: (S,R)-S63845 in Combination with Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R)-S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), has emerged as a promising therapeutic agent in various cancers.[1][2][3] Overexpression of Mcl-1 is a key mechanism of tumor survival and resistance to conventional chemotherapy.[1][4] This guide provides a comparative analysis of this compound in combination with standard chemotherapy agents, supported by preclinical experimental data.

Mechanism of Action: A Synergistic Approach to Apoptosis

This compound selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][5] This inhibition leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway.[1][3] Standard chemotherapy agents, such as taxanes and platinum-based drugs, induce cellular stress and DNA damage, which in turn upregulate pro-apoptotic signals. The combination of this compound with these agents creates a synergistic effect by simultaneously disabling a key survival mechanism (Mcl-1) and amplifying the signals for cell death.

cluster_chemo Chemotherapy Agents (e.g., Docetaxel, Cisplatin) cluster_s63845 This compound Chemo Cellular Stress DNA Damage Bim BIM Chemo->Bim Upregulates S63845 This compound Mcl1 Mcl-1 S63845->Mcl1 Inhibits BaxBak BAX / BAK (Pro-apoptotic) Mcl1->BaxBak Sequesters Bim->Mcl1 Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Synergistic mechanism of this compound and chemotherapy.

Performance Comparison with Standard Chemotherapy Agents

The following tables summarize the synergistic effects of this compound in combination with various chemotherapy agents across different cancer types based on preclinical studies.

Table 1: this compound in Combination with Taxanes (e.g., Docetaxel)
Cancer TypeCell LinesCombinationKey FindingsReference
Triple-Negative Breast Cancer (TNBC)Patient-Derived Xenografts (PDXs)This compound + DocetaxelDisplayed synergistic activity.[6][7]
Table 2: this compound in Combination with Platinum-Based Agents (e.g., Cisplatin)
Cancer TypeCell LinesCombinationKey FindingsReference
Triple-Negative Breast Cancer (TNBC)MDA-MB-468, HCC1143This compound + CisplatinSynergistically induced apoptosis and decreased cell proliferation. The combination effectively initiated TAp73 anti-tumor effects on cell cycle arrest and apoptosis.[6][8][9]
Table 3: this compound in Combination with Other Targeted Agents
Cancer TypeCell Lines/ModelCombinationKey FindingsReference
Multiple MyelomaMM.1S, RPMI-8226, KMS12-BMThis compound + Venetoclax (B612062) (BCL-2 inhibitor)Strong synergism observed with Combination Index (CI) values between 0.1 and 0.3. The combination completely disrupted BCL-2/BIM complexes.[10]
Multiple MyelomaIn vivo xenograft modelThis compound + VenetoclaxPotent in vivo anti-myeloma activity.[10]
Multiple MyelomaMM.1S, RPMI-8226This compound + Venetoclax + DexamethasoneTriple combination showed even stronger synergism than the two-drug combination.[10]
Acute Myeloid Leukemia (AML)HL-60, ML-1This compound + ABT-737 (BCL-2/BCL-XL inhibitor)Enhanced apoptosis and induced differentiation.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Cell Viability and Synergy Assays
  • Cell Lines and Culture: Cancer cell lines (e.g., TNBC lines MDA-MB-468, HCC1143; multiple myeloma lines MM.1S, RPMI-8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound, the chemotherapy agent, or the combination of both for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][13]

start Start culture Culture Cancer Cell Lines start->culture treat Treat with This compound, Chemotherapy, or Combination culture->treat incubate Incubate for 48-72 hours treat->incubate viability Measure Cell Viability (e.g., MTT Assay) incubate->viability synergy Calculate Combination Index (CI) viability->synergy end End synergy->end

Figure 2: Workflow for cell viability and synergy analysis.
Apoptosis Assays

  • Annexin V and Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Western Blotting: Protein lysates from treated cells are analyzed by Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[13]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with cancer cells to establish tumors.[10]

  • Treatment Regimen: Once tumors are established, mice are treated with vehicle control, this compound, the chemotherapy agent, or the combination, following a specific dosing schedule and route of administration.

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatments.

  • Survival Analysis: In some studies, the overall survival of the mice in each treatment group is monitored.[10][13]

Conclusion

The preclinical data strongly support the rationale for combining the Mcl-1 inhibitor this compound with standard chemotherapy agents. This combination strategy demonstrates significant synergistic anti-tumor activity across various cancer models, including triple-negative breast cancer and multiple myeloma. The ability of this compound to overcome Mcl-1-mediated resistance to apoptosis induced by chemotherapy provides a compelling basis for further clinical investigation of these combination therapies. Researchers and drug development professionals are encouraged to explore these combinations in relevant clinical settings to potentially improve patient outcomes.

References

head-to-head comparison of S63845 and AMG 176 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapies, the inhibition of Myeloid cell leukemia 1 (MCL1), a key anti-apoptotic protein of the BCL-2 family, has emerged as a promising strategy. Overexpression of MCL1 is a known resistance mechanism to various cancer treatments and is associated with poor prognosis in a range of hematological and solid tumors. This guide provides a comprehensive in vitro comparison of two prominent and selective MCL1 inhibitors, S63845 and AMG 176, to aid researchers in their evaluation and selection of these compounds for preclinical studies.

Executive Summary

Both S63845 and AMG 176 are potent and highly selective small molecule inhibitors of MCL1. They function as BH3 mimetics, binding to the BH3-binding groove of MCL1 with high affinity.[1][2] This action prevents MCL1 from sequestering pro-apoptotic proteins BAX and BAK, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[3][4][5] In vitro studies have consistently demonstrated their ability to induce apoptosis in MCL1-dependent cancer cell lines. While both compounds exhibit impressive preclinical activity, subtle differences in their binding affinities and reported cellular potencies exist, which may be relevant for specific research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for S63845 and AMG 176 based on available in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay duration.

Table 1: Binding Affinity for BCL-2 Family Proteins

CompoundTargetBinding Affinity (Kd or Ki)Selectivity vs. BCL-2Selectivity vs. BCL-xL
S63845 Human MCL1Kd: 0.19 nM[1][3]No discernible binding[3]No discernible binding[3]
Mouse MCL1~6-fold lower affinity than human MCL1[6]--
AMG 176 Human MCL1Ki: <0.04 pM (for analogue AM-8621)[2]Minimal binding affinity[2]Minimal binding affinity[2]
Murine MCL1~1,000-fold reduced affinity compared to human MCL1[2]--

Table 2: In Vitro Cellular Activity (IC50 Values)

CompoundCell LineCancer TypeIC50Reference
S63845 H929Multiple Myeloma< 1 µM[1][1]
MOLM-13Acute Myeloid LeukemiaSensitive (IC50 < 1 µM)[1]
Eµ-Myc LymphomaLymphomaSensitive (IC50 < 1 µM)[1]
AMG 176 OPM-2Multiple MyelomaPotent (nanomolar range)[2]
MOLM-13Acute Myeloid LeukemiaPotent (nanomolar range)[2]
TMD8Diffuse Large B-cell Lymphoma1.45 µM (48 hours)[7]
OCI-LY1Diffuse Large B-cell Lymphoma0.21 µM (48 hours)[7]

Mechanism of Action and Signaling Pathway

S63845 and AMG 176 share a common mechanism of action. By binding to the hydrophobic BH3-binding groove on the MCL1 protein, they competitively inhibit the interaction between MCL1 and the pro-apoptotic proteins BAX and BAK.[1][2] This disruption liberates BAX and BAK, allowing them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately executing apoptosis.[3][4][5]

MCL1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOM Outer Mitochondrial Membrane BAX_BAK_oligomer BAX/BAK Oligomerization CytoC Cytochrome c Release BAX_BAK_oligomer->CytoC Induces MOMP Caspase_Activation Caspase Activation CytoC->Caspase_Activation Activates MCL1 MCL1 BAX_BAK BAX / BAK MCL1->BAX_BAK Sequesters MCL1_BAX_BAK_interaction BAX_BAK->BAX_BAK_oligomer Liberation & Translocation Inhibitor S63845 / AMG 176 Inhibitor->MCL1 Binds to BH3 groove Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway of MCL1 inhibition by S63845 and AMG 176.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro findings. Below are representative protocols for key assays used to evaluate S63845 and AMG 176.

Cell Viability/Proliferation Assay

This assay determines the concentration-dependent effect of the inhibitors on cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of S63845 or AMG 176 in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with serially diluted inhibitor incubate_overnight->treat_cells incubate_period Incubate for 24-72 hours treat_cells->incubate_period add_reagent Add CellTiter-Glo® reagent incubate_period->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with S63845 or AMG 176 at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late-apoptotic cells with compromised membrane integrity.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm the disruption of the MCL1/BAK or MCL1/BAX interaction.

Protocol:

  • Cell Lysis: Treat cells with the MCL1 inhibitor for a short period (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for MCL1. Add protein A/G beads to pull down the MCL1-antibody complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against MCL1, BAX, and BAK to detect the co-precipitated proteins. A decrease in the amount of BAX or BAK co-precipitated with MCL1 in the presence of the inhibitor indicates disruption of the interaction.

Conclusion

Both S63845 and AMG 176 are highly effective and selective MCL1 inhibitors with robust in vitro activity against a variety of cancer cell lines that depend on MCL1 for survival. The choice between these two compounds may depend on the specific experimental context, including the cancer type under investigation and the desired pharmacokinetic properties for potential in vivo studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret their in vitro studies of these important anti-cancer agents.

References

Validating S63845 On-Target Activity in Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of S63845, a potent and selective MCL-1 inhibitor, in both sensitive and resistant cancer cell lines. We present experimental data, detailed methodologies for key validation assays, and a comparative analysis with other BCL-2 family inhibitors to support researchers in navigating the challenges of MCL-1 inhibitor resistance.

Data Presentation: S63845 Efficacy in Sensitive vs. Resistant Cell Lines

The anti-proliferative activity of S63845 is primarily dictated by a cell's dependence on the anti-apoptotic protein MCL-1 for survival. Cell lines with a strong reliance on MCL-1 exhibit high sensitivity to S63845, while those that utilize other pro-survival proteins like BCL-2 or BCL-xL often display intrinsic or acquired resistance. The following tables summarize the half-maximal inhibitory concentration (IC50) values of S63845 and a comparator MCL-1 inhibitor, A-1210477, in various cancer cell lines, highlighting the distinction between sensitive and resistant populations.

Table 1: S63845 IC50 Values in Hematological Malignancy Cell Lines

Cell LineCancer TypeS63845 IC50 (nM)Sensitivity Status
H929Multiple Myeloma< 100High
AMO1Multiple Myeloma< 100High
OPM2Multiple Myeloma< 100High
OPM2-S63845 (Resistant)Multiple Myeloma> 1000 (>10-fold shift)[1]Resistant
KMS12-BMMultiple Myeloma< 100High
KMS12BM-S63845 (Resistant)Multiple Myeloma> 1000 (>10-fold shift)[1]Resistant
MV4-11Acute Myeloid Leukemia< 100High
MOLM-13Acute Myeloid Leukemia< 100High
U-2946Lymphoma~100High
HHCutaneous T-Cell Lymphoma22[2]High
HuT-78Cutaneous T-Cell Lymphoma110[2]Moderate
MyLaCutaneous T-Cell Lymphoma> 2000[2]Resistant
SeAxCutaneous T-Cell Lymphoma> 2000[2]Resistant

Table 2: S63845 IC50 Values in Solid Tumor Cell Lines

Cell LineCancer TypeS63845 IC50 (nM)Sensitivity Status
MDA-MB-468Triple-Negative Breast Cancer141.2[3]Sensitive
HCC1143Triple-Negative Breast Cancer3100[3]Sensitive
MDA-MB-231Triple-Negative Breast Cancer> 4000[3]Resistant
Hs-578TTriple-Negative Breast Cancer> 4000[3]Resistant
HeLaCervical CancerSensitive[4]Sensitive
SiHaCervical CancerResistant[4]Resistant
C33ACervical CancerResistant[4]Resistant
CaSkiCervical CancerResistant[4]Resistant

Table 3: Comparative Efficacy of MCL-1 Inhibitors

Cell LineCancer TypeS63845 IC50A-1210477 IC50Fold Difference (A-1210477/S63845)
H929Multiple MyelomaPotent (nM range)Less Potent (µM range)~1000-fold more potent[5]
OPM2-S63845 (Resistant)Multiple Myeloma>10-fold shift>5-10-fold shift[1]-
KMS12BM-S63845 (Resistant)Multiple Myeloma>10-fold shift>5-10-fold shift[1]-

Experimental Protocols: Validating On-Target Activity

To confirm that S63845 exerts its cytotoxic effects through the specific inhibition of MCL-1, a series of key experiments are typically performed. Below are detailed methodologies for these assays.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of MCL-1/BAK Interaction

This assay verifies that S63845 disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK, a crucial step in initiating apoptosis.

Protocol:

  • Cell Lysis:

    • Treat S63845-sensitive and resistant cells with the desired concentrations of S63845 or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-MCL-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against MCL-1 and BAK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay

This assay determines whether the inhibition of MCL-1 by S63845 leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with S63845 or a vehicle control.

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blot Analysis:

    • Measure the protein concentration of the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against cytochrome c.

    • To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

    • Visualize the bands using an ECL detection system.

Caspase Activity Assay

This assay quantifies the activation of executioner caspases, such as caspase-3 and caspase-7, which are downstream effectors of the apoptotic cascade initiated by MCL-1 inhibition.

Protocol:

  • Cell Lysis:

    • Plate cells in a 96-well plate and treat with various concentrations of S63845.

    • After the desired incubation period, add a lysis buffer provided in a commercial caspase activity kit (e.g., Caspase-Glo® 3/7 Assay).

  • Caspase Activity Measurement:

    • Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of a luminogenic or fluorogenic substrate.

    • Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of S63845 and the pathways leading to resistance.

S63845_Mechanism_of_Action cluster_Mitochondrion Mitochondrion MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits Cytochrome_c Cytochrome c BAK->Cytochrome_c Releases BAX BAX BAX->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates S63845 S63845 S63845->MCL1 Inhibits

Caption: Mechanism of S63845-induced apoptosis.

Resistance_Mechanisms cluster_Resistant_Cell Resistant Cell MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition by S63845 Apoptosis Apoptosis (Blocked) BAK->Apoptosis BCL2 BCL-2 (Upregulated) BCL2->BAK Inhibits BCLxL BCL-xL (Upregulated) BCLxL->BAK Inhibits S63845 S63845 S63845->MCL1 Experimental_Workflow start Start: Sensitive & Resistant Cell Lines treatment Treat with S63845 (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability on_target On-Target Validation Assays treatment->on_target ic50 Determine IC50 Values viability->ic50 end End: Comparative Analysis ic50->end co_ip Co-Immunoprecipitation (MCL-1/BAK) on_target->co_ip cyto_c Cytochrome c Release Assay on_target->cyto_c caspase Caspase Activity Assay on_target->caspase co_ip->end cyto_c->end caspase->end

References

Navigating Resistance: A Comparative Guide to S63845 and Other BH3 Mimetics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of BH3 mimetics has marked a significant advancement in targeted cancer therapy. These small molecules selectively inhibit anti-apoptotic BCL-2 family proteins, reactivating the cell's intrinsic apoptotic machinery. However, as with many targeted agents, the emergence of resistance poses a significant clinical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of S63845, a selective MCL-1 inhibitor, and other prominent BH3 mimetics like Venetoclax (ABT-199), which primarily targets BCL-2. Understanding these resistance mechanisms is crucial for developing effective combination therapies and predicting patient response.

The BCL-2 Family and the Mechanism of BH3 Mimetics

The BCL-2 protein family plays a pivotal role in regulating apoptosis. It comprises pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). In cancer cells, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic proteins, preventing them from initiating programmed cell death. BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to and inhibiting the anti-apoptotic BCL-2 family members, thereby liberating pro-apoptotic proteins to induce cell death.

S63845 is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1). In contrast, Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2). Navitoclax (ABT-263) is an older BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-w, but not MCL-1.

Cross-Resistance Between S63845 and Other BH3 Mimetics: A Tale of Two Dependencies

The primary mechanism underlying cross-resistance between S63845 and other BH3 mimetics is the dynamic interplay and compensatory upregulation of different anti-apoptotic BCL-2 family members.

From BCL-2 Inhibition to MCL-1 Dependence

A common mechanism of acquired resistance to the BCL-2 inhibitor Venetoclax is the upregulation of MCL-1. When BCL-2 is effectively inhibited by Venetoclax, cancer cells can adapt by increasing their reliance on MCL-1 to sequester pro-apoptotic proteins and maintain survival. This shift in dependency renders the cells resistant to Venetoclax but, crucially, sensitizes them to MCL-1 inhibition by S63845. This phenomenon highlights a key vulnerability in Venetoclax-resistant tumors that can be exploited therapeutically. Several studies have demonstrated that Venetoclax-resistant cell lines exhibit heightened sensitivity to S63845.

Resistance to S63845 and Potential Escape Pathways

Conversely, resistance to the MCL-1 inhibitor S63845 can emerge through the upregulation of other anti-apoptotic proteins, most notably BCL-2 or BCL-xL. By increasing the levels of these proteins, cancer cells can compensate for the loss of MCL-1 function and continue to suppress apoptosis. In such cases, the cells may become more sensitive to BCL-2 inhibitors like Venetoclax or dual BCL-2/BCL-xL inhibitors. The synergistic effect of combining S63845 and Venetoclax has been observed in various cancer models, as this dual approach simultaneously targets two critical and often co-dependent survival pathways.

Quantitative Analysis of Cross-Resistance

The following table summarizes the half-maximal inhibitory concentration (IC50) values for S63845 and Venetoclax in various cancer cell lines, including parental (sensitive) and resistant counterparts. This data illustrates the principle of reciprocal sensitivity in the context of acquired resistance.

Cell LineTypeResistance ProfileS63845 IC50 (nM)Venetoclax IC50 (nM)Reference
MOLM-13 Acute Myeloid LeukemiaParental~50~5-10
MOLM-13-VR Acute Myeloid LeukemiaVenetoclax-Resistant<10>1000
OPM2 Multiple MyelomaParentalSensitiveModerately Sensitive
OPM2-S63845R Multiple MyelomaS63845-Resistant>1000Increased Sensitivity
H929 Multiple MyelomaParental (MCL-1 dependent)~1-10>1000
RS4;11 Acute Lymphoblastic LeukemiaParental (BCL-2 dependent)>1000~1-5

Note: The IC50 values are approximate and can vary based on experimental conditions. VR denotes Venetoclax-Resistant; S63845R denotes S63845-Resistant.

Signaling Pathways and Experimental Workflows

To investigate cross-resistance, researchers typically employ a series of in vitro experiments. The following diagrams illustrate the key signaling pathways and a general experimental workflow.

BH3_Mimetic_Mechanism Mechanism of Action of BH3 Mimetics cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effectors cluster_2 BH3-Only Proteins BCL2 BCL2 BIM BIM BCL2->BIM sequesters MCL1 MCL1 MCL1->BIM sequesters BCLxL BCLxL BCLxL->BIM sequesters BAX BAX Apoptosis Apoptosis BAX->Apoptosis BAK BAK BAK->Apoptosis BIM->BAX activates BIM->BAK activates Venetoclax Venetoclax Venetoclax->BCL2 inhibits S63845 S63845 S63845->MCL1 inhibits

Fig. 1: Mechanism of Action of BH3 Mimetics

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies Start Start Parental_Cell_Line Parental Cancer Cell Line Start->Parental_Cell_Line Chronic_Exposure Chronic Exposure to BH3 Mimetic (e.g., Venetoclax) Parental_Cell_Line->Chronic_Exposure Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Parental_Cell_Line->Cell_Viability_Assay Treat with S63845 and Venetoclax Molecular_Analysis Molecular Analysis (Western Blot, Co-IP) Parental_Cell_Line->Molecular_Analysis Resistant_Cell_Line Resistant Cancer Cell Line Chronic_Exposure->Resistant_Cell_Line Resistant_Cell_Line->Cell_Viability_Assay Treat with S63845 and Venetoclax Resistant_Cell_Line->Molecular_Analysis IC50_Determination Determine IC50 for S63845 and Venetoclax Cell_Viability_Assay->IC50_Determination End End IC50_Determination->End Protein_Expression Analyze Protein Expression (MCL-1, BCL-2, etc.) Molecular_Analysis->Protein_Expression Protein_Interaction Analyze Protein-Protein Interactions (e.g., BIM-MCL-1) Molecular_Analysis->Protein_Interaction Protein_Expression->End Protein_Interaction->End

Fig. 2: Experimental Workflow for Cross-Resistance Studies

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-resistance studies. Below are outlines of key experimental protocols.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cell lines (both parental and resistant) in 96-well opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the BH3 mimetics (S63845 and Venetoclax) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for BCL-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol Outline:

  • Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCL-1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for BCL-2 Family Protein Interactions

Co-IP is used to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.

Protocol Outline:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-BIM antibody) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., MCL-1, BCL-2).

Conclusion and Future Directions

The cross-resistance between S63845 and other BH3 mimetics is a clear example of the adaptive capabilities of cancer cells. A thorough understanding of the underlying molecular mechanisms, primarily the dynamic switching between dependencies on different anti-apoptotic BCL-2 family members, is paramount for the rational design of combination therapies. The synergistic activity observed when combining MCL-1 and BCL-2 inhibitors offers a promising strategy to overcome acquired resistance and improve therapeutic outcomes. Future research should focus on identifying predictive biomarkers to guide the use of these combination therapies and to further elucidate the complex network of apoptosis regulation in cancer.

A Comparative Guide: (S,R)-S63845 Versus Dual BCL-2/MCL-1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) family of proteins has emerged as a critical regulator of apoptosis, making its members prime targets for therapeutic intervention. Myeloid cell leukemia-1 (MCL-1) and BCL-2 are key anti-apoptotic proteins frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. This guide provides a detailed comparison of the efficacy of the selective MCL-1 inhibitor, (S,R)-S63845, against the therapeutic strategy of dual BCL-2/MCL-1 inhibition.

Executive Summary

This compound is a potent and highly selective small molecule inhibitor of MCL-1 that has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other agents. Dual BCL-2/MCL-1 inhibition, most commonly achieved through the combination of a selective BCL-2 inhibitor like venetoclax (B612062) with an MCL-1 inhibitor such as S63845, has shown synergistic and often profound efficacy in overcoming resistance mechanisms. While true single-molecule dual BCL-2/MCL-1 inhibitors are in earlier stages of development, this guide will focus on the well-documented combination approach as the primary comparator to S63845 monotherapy.

Mechanism of Action: A Tale of Two Strategies

This compound functions by binding with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins like BIM, BAK, and BAX. This releases the brakes on apoptosis, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, culminating in programmed cell death.[1][2]

Dual BCL-2/MCL-1 inhibition, on the other hand, simultaneously targets two key survival proteins. This dual-pronged attack prevents the compensatory upregulation of one protein when the other is inhibited, a common mechanism of resistance to single-agent BH3 mimetics.[3][4] By neutralizing both BCL-2 and MCL-1, a broader range of pro-apoptotic proteins are liberated, leading to a more robust and sustained apoptotic response.

cluster_0 Apoptotic Signaling Pathway cluster_1 Therapeutic Intervention Pro-Apoptotic (BH3-only) Pro-Apoptotic (BH3-only) Anti-Apoptotic (BCL-2, MCL-1) Anti-Apoptotic (BCL-2, MCL-1) Pro-Apoptotic (BH3-only)->Anti-Apoptotic (BCL-2, MCL-1) Inhibits Effectors (BAX, BAK) Effectors (BAX, BAK) Pro-Apoptotic (BH3-only)->Effectors (BAX, BAK) Activates Anti-Apoptotic (BCL-2, MCL-1)->Effectors (BAX, BAK) Inhibits Apoptosis Apoptosis Effectors (BAX, BAK)->Apoptosis S63845 S63845 S63845->Anti-Apoptotic (BCL-2, MCL-1) Inhibits MCL-1 Dual BCL-2/MCL-1 Inhibition Dual BCL-2/MCL-1 Inhibition Dual BCL-2/MCL-1 Inhibition->Anti-Apoptotic (BCL-2, MCL-1) Inhibits BCL-2 & MCL-1

Figure 1: Simplified signaling pathway of apoptosis regulation by BCL-2 family proteins and the points of intervention for S63845 and dual BCL-2/MCL-1 inhibition.

Quantitative Data Presentation

The following tables summarize the preclinical efficacy of this compound as a single agent and in combination, alongside available data for dual BCL-2/MCL-1 inhibitors.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Reference
H929Multiple Myeloma< 100[5]
AMO1Multiple Myeloma< 100[5]
MM.1SMultiple MyelomaModerately Sensitive (100-1000)[5]
KMS12-BMMultiple Myeloma< 100[5]
MOLT-3T-cell Acute Lymphoblastic Leukemia~10[6]
RPMI-8402T-cell Acute Lymphoblastic Leukemia~10[6]
DMS114Small Cell Lung CancerSensitive[7]
KTOR201Small Cell Lung CancerSensitive[7]

Table 2: In Vivo Efficacy of this compound and Combination Therapy

Cancer ModelTreatmentDosing ScheduleOutcomeReference
RPMI-8226 Multiple Myeloma XenograftS63845 + VenetoclaxS63845: 12.5 mg/kg IV, weekly; Venetoclax: 100 mg/kg PO, 5 days/weekSignificant tumor growth inhibition and increased survival[3]
Synovial Sarcoma PDXS63845 + VenetoclaxS63845: 25 mg/kg IV, daily (weeks 1&3); Venetoclax: 100 mg/kg PO, dailyTumor regression[8]
Mantle Cell Lymphoma PDXS63845 + VenetoclaxNot specifiedSynthetic lethality[9]
Eµ-Myc Lymphoma (humanized Mcl-1 mice)S6384512.5 mg/kg for 5 days60% of mice cured[10][11]

Table 3: Preclinical Data for Single-Molecule Dual BCL-2/MCL-1 Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole chalcone (B49325) derivative (4d)AW13516 (Oral Cancer)7.12[12]
Flavonoid derivative (6d)AW13516 (Oral Cancer)17.18[12]
Meiogynin A analogue (6)Not specifiedCytotoxic in µM range[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor(s) or vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis by the inhibitors.

Protocol:

  • Treat cells with the desired concentrations of inhibitors or vehicle control for the indicated time.

  • Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Experimental Workflow:

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Allow tumors to establish Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Randomize into groups Monitoring Monitoring Treatment Initiation->Monitoring Administer drugs Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor volume, body weight, survival

Figure 2: General experimental workflow for in vivo xenograft studies to assess anti-tumor efficacy.

Protocol:

  • Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: vehicle control, S63845 alone, venetoclax alone, and the combination of S63845 and venetoclax.[3][8]

  • Administer drugs according to the specified dosing schedule (e.g., oral gavage for venetoclax, intravenous injection for S63845).[3][8]

  • Monitor tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the disruption of protein-protein interactions within the BCL-2 family.

Protocol:

  • Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer).[14]

  • Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Incubate the lysates with an antibody specific for the protein of interest (e.g., anti-MCL-1 or anti-BCL-2) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., BIM, BAX).

Conclusion and Future Directions

The selective MCL-1 inhibitor, this compound, demonstrates potent anti-tumor activity in MCL-1-dependent cancers. However, the development of resistance, often through the upregulation of other anti-apoptotic proteins like BCL-2, is a significant clinical challenge. The strategy of dual BCL-2/MCL-1 inhibition, primarily through the combination of S63845 and venetoclax, has shown remarkable synergistic efficacy in preclinical models, offering a promising approach to overcome this resistance.

While the development of single-molecule dual BCL-2/MCL-1 inhibitors is an attractive therapeutic goal, the currently available data suggests that the combination therapy of selective inhibitors provides a more mature and robust strategy for achieving profound and durable anti-tumor responses. Further research into the optimization of dosing schedules and the development of novel, potent, and specific dual inhibitors will be crucial in advancing this therapeutic paradigm for the benefit of cancer patients.

References

The Potent and Selective MCL-1 Inhibitor S63845: A Comparative Analysis in Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the BCL-2 family of proteins has emerged as a critical regulator of apoptosis, with the MCL-1 protein being a key pro-survival member frequently overexpressed in various malignancies. S63845, a potent and highly selective small-molecule inhibitor of MCL-1, has demonstrated significant preclinical efficacy, offering a promising therapeutic avenue for a range of cancers. This guide provides a comparative analysis of S63845's performance in different cancer subtypes, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Restoring Apoptotic Signaling

S63845 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1][2][3] This action competitively inhibits the sequestration of pro-apoptotic proteins BAX and BAK by MCL-1. The release of BAX and BAK leads to their activation and subsequent permeabilization of the outer mitochondrial membrane, triggering the intrinsic apoptotic pathway and culminating in cancer cell death.[1][2][3]

MCL1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Mitochondrial Membrane CytoC Cytochrome c BAX_BAK BAX / BAK BAX_BAK->MOM Permeabilizes Caspase Caspase Activation CytoC->Caspase Activates MCL1 MCL-1 MCL1->BAX_BAK Sequesters S63845 S63845 S63845->MCL1 Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation CellLines Cancer Cell Lines Treatment_IV S63845 Treatment CellLines->Treatment_IV MTT MTT Assay (Viability) Treatment_IV->MTT AnnexinV Annexin V Assay (Apoptosis) Treatment_IV->AnnexinV IC50 IC50 Determination MTT->IC50 AnnexinV->IC50 Mice Immunocompromised Mice Xenograft Tumor Xenograft Implantation Mice->Xenograft Treatment_IVV S63845 Treatment Xenograft->Treatment_IVV TumorMeasurement Tumor Volume Measurement Treatment_IVV->TumorMeasurement TGI Tumor Growth Inhibition (%TGI) TumorMeasurement->TGI

References

Safety Operating Guide

Personal protective equipment for handling (S,R)-S63845

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given the absence of specific data for (S,R)-S63845, a cautious approach is warranted, treating the compound as potentially hazardous. The minimum recommended PPE for handling this compound is outlined below.

PPE CategoryItemSpecification/Recommendation
Eye and Face Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles are recommended when handling solutions.[1][2]
Face ShieldTo be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes, such as when handling larger volumes of liquid.[1][2]
Body Laboratory CoatA standard lab coat should be worn to protect clothing and skin.[1][2] For handling larger quantities, a chemically resistant apron over the lab coat is advised.
Hand GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling concentrated solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[1] Always check the glove manufacturer's compatibility chart for the solvent being used.
Respiratory RespiratorNot generally required if handled in a certified chemical fume hood.[2] If there is a risk of generating aerosols or dust outside of a fume hood, a risk assessment should be conducted to determine if respiratory protection is necessary.
Foot Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[1][2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.

1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the full chemical name.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • If the compound is light-sensitive, store it in a light-blocking container.

2. Preparation and Weighing:

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure the balance is clean and placed in an area with minimal air currents.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

  • After weighing, securely close the primary container and decontaminate the weighing tools and the balance.

3. Dissolution:

  • Add the solvent to the weighed this compound in a fume hood.

  • If sonication or vortexing is required, ensure the vial is securely capped to prevent aerosol generation.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

4. Use in Experiments:

  • When adding the compound to cell cultures or other experimental systems, do so in a manner that minimizes the risk of splashes or aerosols.

  • Always wear the appropriate PPE, as detailed in the table above.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste Segregation:

  • All materials contaminated with this compound (e.g., pipette tips, gloves, vials) should be considered chemical waste.

  • Segregate waste based on its physical state (solid or liquid) and chemical compatibility.[3]

2. Waste Containers:

  • Use clearly labeled, leak-proof containers for chemical waste.[3][4]

  • The label should include the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[3]

3. Disposal Procedure:

  • Never dispose of this compound or its solutions down the drain.[3][5]

  • Follow your institution's specific procedures for the collection and disposal of chemical waste. This is typically managed by the EHS department.

  • For empty containers that held this compound, they may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste. Consult your institution's guidelines.

Emergency Spill Response

The following diagram outlines a general procedure for responding to a chemical spill in a laboratory setting.

G cluster_assessment Initial Response & Assessment cluster_decision Decision cluster_major Major Spill Response cluster_minor Minor Spill Response spill Chemical Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess the spill - Identify the chemical - Estimate the quantity - Identify immediate hazards alert->assess is_major Is it a major spill? assess->is_major evacuate Evacuate the area is_major->evacuate Yes don_ppe Don appropriate PPE is_major->don_ppe No contact_ehs Contact EHS / Emergency Services evacuate->contact_ehs secure Secure the area and await response team contact_ehs->secure contain Contain the spill with absorbent material don_ppe->contain neutralize (If applicable) Neutralize the spill contain->neutralize cleanup Clean up the spill using a spill kit neutralize->cleanup dispose Dispose of waste in a labeled hazardous waste container cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate

Caption: General workflow for responding to a chemical spill in a laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.